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  • Product: 4-amino-1-propyl-1H-pyrazole-3-carboxamide
  • CAS: 1357087-16-1

Core Science & Biosynthesis

Foundational

4-Amino-1-propyl-1H-pyrazole-3-carboxamide: Core Properties, Synthetic Methodologies, and Applications in Drug Discovery

As a Senior Application Scientist, evaluating heterocyclic building blocks requires more than just cataloging physical properties; it demands a mechanistic understanding of their reactivity, structural implications, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating heterocyclic building blocks requires more than just cataloging physical properties; it demands a mechanistic understanding of their reactivity, structural implications, and downstream utility. 4-Amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) is a highly specialized, bi-functional intermediate. Featuring an ortho-aminoamide motif on a pyrazole core, it serves as a critical precursor for synthesizing pyrazolo[4,3-


]pyrimidin-7-ones—a privileged bicyclic scaffold that acts as a purine bioisostere in the development of kinase and phosphodiesterase (PDE) inhibitors.

This technical guide deconstructs the physicochemical profile, regioselective synthesis, and pharmacological applications of this compound, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Properties & Structural Analysis

The utility of 4-amino-1-propyl-1H-pyrazole-3-carboxamide stems from its precise substitution pattern. The C4-amino and C3-carboxamide groups are perfectly oriented for condensation reactions with acyl chlorides or orthoesters to form the pyrimidine ring. Meanwhile, the 1-propyl chain provides essential lipophilicity, dictating the molecule's orientation within hydrophobic binding pockets (such as the PDE5 catalytic site).

Quantitative data regarding its basic properties are summarized in Table 1, grounded by data from the [1].

Table 1: Physicochemical and Structural Properties
ParameterValue
IUPAC Name 4-amino-1-propyl-1H-pyrazole-3-carboxamide
CAS Registry Number 1357087-16-1
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Hydrogen Bond Donors 2 (Primary Amino, Primary Amide)
Hydrogen Bond Acceptors 3 (Pyrazole N, Amide O, Amide N)
Topological Polar Surface Area (TPSA) 85.1 Ų
LogP (Predicted) ~0.45 (Hydrophilic/Lipophilic balance)

Synthetic Methodology & Regioselective Logic

The synthesis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide requires a highly controlled, four-step linear sequence starting from 4-nitro-1H-pyrazole-3-carboxylic acid. The most critical challenge in this workflow is regioselectivity .

Because the pyrazole ring undergoes tautomerism, N-alkylation with 1-iodopropane yields a mixture of N1-propyl and N2-propyl isomers. The N1-alkylation (yielding the 1-propyl-3-carboxylate) is generally thermodynamically favored, but steric hindrance from the adjacent C3-carboxylate necessitates rigorous chromatographic separation to isolate the correct isomer before proceeding to amidation and reduction.

Synthesis SM 4-Nitro-1H-pyrazole- 3-carboxylic acid Ester Ethyl 4-nitro-1H-pyrazole- 3-carboxylate SM->Ester EtOH, H2SO4 Reflux Alkyl Ethyl 4-nitro-1-propyl-1H- pyrazole-3-carboxylate Ester->Alkyl 1-Iodopropane, K2CO3 DMF, 80°C Amide 4-Nitro-1-propyl-1H- pyrazole-3-carboxamide Alkyl->Amide NH3/MeOH Sealed tube, 90°C Target 4-Amino-1-propyl-1H- pyrazole-3-carboxamide Amide->Target H2, 10% Pd/C MeOH, RT

Figure 1: Step-by-step synthetic workflow for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the final reduction step—converting the nitro intermediate to the target amino compound—must be executed with high fidelity. The following protocol utilizes catalytic hydrogenation, which is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid metal coordination with the highly polar ortho-aminoamide product.

Protocol: Catalytic Hydrogenation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxamide

Objective: To reduce the C4-nitro group to a primary amine while preserving the pyrazole core and primary amide.

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Dissolve 4-nitro-1-propyl-1H-pyrazole-3-carboxamide (10.0 mmol) in anhydrous methanol (50 mL) within a flame-dried hydrogenation flask.

    • Causality: Methanol is a protic solvent that readily dissolves both the nitro precursor and the amino product, facilitating uniform mass transfer and stabilizing the transition state during hydrogenation.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 mmol, 1 mol% Pd) under a continuous stream of Argon.

    • Causality: Argon purging displaces oxygen, preventing the premature and potentially explosive ignition of the Pd/C catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (~1 atm). Stir the suspension vigorously at room temperature for 4-6 hours.

    • Causality: Mild conditions (1 atm, RT) are sufficient for nitro reduction and prevent over-reduction or hydrogenolysis of the pyrazole ring.

  • Filtration & Workup: Filter the reaction mixture through a pad of Celite 545. Wash the filter cake with additional methanol (2 x 20 mL).

    • Causality: Celite traps the fine, pyrophoric Pd/C particles. Washing ensures quantitative recovery of the highly polar amino product and prevents transition metal contamination in downstream biological assays.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the target compound as an off-white solid. Dry in vacuo.

Self-Validation & Analytical Benchmarks

A protocol is only as good as its validation metrics. To confirm the success of the synthesis, compare your analytical outputs against the benchmarks in Table 2, established by commercial standards from suppliers like [2] and [3].

Table 2: Analytical Characterization Benchmarks
TechniqueExpected Signal / BenchmarkCausality / Rationale
¹H NMR (DMSO-d₆) 7.20 ppm (s, 1H, Pyrazole C5-H)Confirms regiochemistry; C5 proton is distinct from C3.
¹H NMR (DMSO-d₆) 4.50-5.50 ppm (br s, 2H, -NH₂)Validates successful reduction of the nitro group.
LC-MS (ESI+) m/z 169.2 [M+H]⁺Confirms molecular weight and ionization potential.
HPLC (C18 Column) >95% purity (UV 254 nm)Establishes baseline purity for downstream cyclization.

Applications in Drug Discovery: Signaling Pathways

Once synthesized, 4-amino-1-propyl-1H-pyrazole-3-carboxamide is typically reacted with various acyl chlorides followed by base-promoted cyclization to yield pyrazolo[4,3-


]pyrimidin-7-ones .

This scaffold is famously utilized in the development of PDE5 inhibitors (analogous to Sildenafil, which utilizes a 1-methyl-3-propyl substitution pattern). The synthesized derivatives act as competitive inhibitors at the PDE5 catalytic site. By preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), these compounds trigger a signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation, as detailed in the authoritative literature on vasodilatory activities [4].

Pathway Compound Pyrazolo[4,3-d]pyrimidine Derivative PDE5 PDE5 Enzyme (Inhibited) Compound->PDE5 Competitive Binding cGMP Intracellular cGMP (Accumulation) PDE5->cGMP Prevents Degradation PKG Protein Kinase G (Activated) cGMP->PKG Allosteric Activation Vaso Smooth Muscle Relaxation (Vasodilation) PKG->Vaso Calcium Depletion

Figure 2: Mechanism of action for pyrazolo[4,3-d]pyrimidine derivatives in PDE5 inhibition.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91620472, 4-amino-1-propyl-1H-pyrazole-3-carboxamide." PubChem,[Link]

  • Zhao, Y., Zhai, X., Chen, J., Guo, S., & Gong, P. "Syntheses and Vasodilatory Activities of New Pyrazolo[4,3-d]pyrimidin-7-ones." Chemical Research in Chinese Universities, vol. 22, no. 4, 2006, pp. 468-472.[Link]

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 4-Amino-1-propyl-1H-pyrazole-3-carboxamide: A Technical Guide for Preclinical Development

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging heterocyclic scaffolds for high-throughput screening and hit-to-lead optimization. 4-Amino-1-propyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging heterocyclic scaffolds for high-throughput screening and hit-to-lead optimization. 4-Amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) represents a highly versatile and privileged building block in medicinal chemistry[1]. The 1H-pyrazole core, decorated with a primary amine, a carboxamide, and a lipophilic propyl chain, provides a highly balanced physicochemical profile. This specific arrangement is ideal for targeting ATP-binding sites in kinases and modulating complex protein-protein interactions, making it a critical intermediate for synthesizing next-generation therapeutics.

Physicochemical Profiling and Structural Dynamics

Understanding the physical and chemical properties of a building block is the first step in predicting its behavior in biological systems and formulation matrices. The combination of the carboxamide and amino groups provides a dense hydrogen-bonding network, while the N-propyl chain introduces a tunable lipophilic vector.

According to structural data from the 2[2] and predictive chemical databases like , the structural parameters are highly favorable for drug design.

Table 1: Key Physicochemical Properties

PropertyValueSignificance in Drug Design
Chemical Name 4-amino-1-propyl-1H-pyrazole-3-carboxamideStandard IUPAC nomenclature.
CAS Registry Number 1357087-16-1Unique identifier for sourcing and compliance[1].
PubChem CID 91620472Database reference for structural validation[2].
Molecular Formula C7H12N4ODefines atomic composition[2].
Molecular Weight 168.20 g/mol Low MW ensures high ligand efficiency (LE) during hit optimization[2].
Predicted pKa ~15.49Indicates weak acidity of the amide proton; amine remains largely unprotonated at physiological pH.
Hydrogen Bond Donors 2Crucial for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and receptor binding affinity.
Chemical Reactivity and Synthesis Workflows

Designing a robust synthetic route requires anticipating the reactivity of the pyrazole nitrogens and the sensitivity of the primary amine. The following step-by-step methodology outlines a standard, high-yield synthetic workflow.

Step-by-Step Synthetic Methodology:

  • N-Alkylation: Begin with 4-nitro-1H-pyrazole-3-carboxylate. React with 1-bromopropane in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 60°C. Causality: The choice of a mild base like K2CO3 ensures regioselective alkylation at the N1 position. DMF is used as a polar aprotic solvent to stabilize the transition state and accelerate the SN2 displacement of the bromide.

  • Amidation: Treat the resulting 1-propyl-4-nitro-1H-pyrazole-3-carboxylate with a saturated solution of ammonia in methanol (NH3/MeOH) in a sealed tube at 60°C for 12 hours. Causality: Performing the amidation before the reduction of the nitro group is critical. If the amine were present, it could undergo competing intra- or intermolecular side reactions. The nitro group acts as a stable placeholder.

  • Catalytic Reduction: Dissolve the intermediate in ethanol and add 10% Palladium on Carbon (Pd/C). Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Causality: Catalytic hydrogenation is selected over chemical reductants (like Iron or Tin) to avoid heavy metal contamination, which can interfere with downstream biological assays and complicate purification.

SyntheticWorkflow Start 4-Nitro-1H-pyrazole- 3-carboxylate Step1 Step 1: N-Alkylation (1-Bromopropane, K2CO3) Start->Step1 Intermediate1 1-Propyl-4-nitro-1H-pyrazole- 3-carboxylate Step1->Intermediate1 Step2 Step 2: Amidation (NH3/MeOH, 60°C) Intermediate1->Step2 Intermediate2 1-Propyl-4-nitro-1H-pyrazole- 3-carboxamide Step2->Intermediate2 Step3 Step 3: Reduction (H2, 10% Pd/C, EtOH) Intermediate2->Step3 Product 4-Amino-1-propyl-1H-pyrazole- 3-carboxamide Step3->Product

Figure 1: Step-by-step synthetic workflow for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Pharmacological Potential and Signaling Pathways

In my experience leading hit-to-lead campaigns, pyrazole-3-carboxamides are exceptional ATP-competitive kinase inhibitors. The structural geometry allows the molecule to dock seamlessly into the ATP-binding pocket of kinases (such as CDKs or Aurora kinases).

Mechanistic Breakdown:

  • Hinge Region Binding: The primary amine and carboxamide groups form a critical bidentate hydrogen-bond donor/acceptor pair with the peptide backbone of the kinase hinge region, mimicking the adenine ring of ATP.

  • Hydrophobic Pocket Insertion: The N-propyl chain is perfectly sized to project into the adjacent hydrophobic selectivity pocket, enhancing both binding affinity and target selectivity.

KinasePathway Compound 4-Amino-1-propyl-1H-pyrazole- 3-carboxamide Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Compound->Hinge Carboxamide/Amine Hydrophobic Hydrophobic Pocket (Propyl Group Insertion) Compound->Hydrophobic N-Propyl Chain Inhibition ATP-Competitive Inhibition Hinge->Inhibition Hydrophobic->Inhibition Downstream Suppression of Downstream Phosphorylation Cascade Inhibition->Downstream Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis

Figure 2: Mechanistic pathway of ATP-competitive kinase inhibition by pyrazole-3-carboxamides.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is mandatory. Below is the self-validating LC-MS protocol I utilize for batch release.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid is critical here. It ensures complete protonation of the primary amine and pyrazole nitrogens, which prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and significantly enhances positive electrospray ionization (ESI+) efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) maintained at 40°C. Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The propyl group imparts moderate lipophilicity. A standard 5-minute gradient provides sufficient retention time to separate the target compound from any unreduced nitro intermediates or des-propyl impurities.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the expected protonated parent ion

    
     at m/z 169.1.
    Causality: Soft ionization preserves the intact molecular ion. For definitive structural confirmation, trigger an MS/MS fragmentation scan; expect a neutral loss of 17 Da (ammonia) from the carboxamide or primary amine groups, yielding a diagnostic fragment at m/z 152.1. This fragmentation pattern acts as a self-validating check for the presence of the terminal amide/amine groups.
    
Conclusion

4-Amino-1-propyl-1H-pyrazole-3-carboxamide is far more than a simple chemical building block; it is a meticulously balanced scaffold designed for high-impact medicinal chemistry. By leveraging its unique physicochemical properties, predictable reactivity, and inherent affinity for kinase hinge regions, drug development professionals can rapidly accelerate their hit-to-lead optimization cycles.

References
  • Title: 139756-02-8 | 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide (Related Pyrazole Building Blocks & CAS 1357087-16-1 Data)
  • Source: National Center for Biotechnology Information (PubChem)
  • Title: 4-amino-1-propyl-1H-pyrazole-3-carboxamide CAS#:1357087-16-1 Source: Chemdig Chemical Database URL

Sources

Foundational

The Aminopyrazole Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide on Synthesis, Kinase Inhibition, and Biological Evaluation

Executive Summary Aminopyrazoles are five-membered, nitrogen-rich heterocyclic compounds that have cemented their status as "privileged scaffolds" in modern medicinal chemistry[1]. Characterized by a pyrazole ring bearin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles are five-membered, nitrogen-rich heterocyclic compounds that have cemented their status as "privileged scaffolds" in modern medicinal chemistry[1]. Characterized by a pyrazole ring bearing a free amino group, these compounds offer a highly versatile hydrogen bond donor-acceptor motif. This unique physicochemical profile makes them exceptional candidates for targeting the ATP-binding hinge region of various enzymes, particularly protein kinases[2]. This technical whitepaper provides an in-depth analysis of aminopyrazole derivatives, detailing their structural dynamics, synthetic methodologies, and the self-validating protocols required for their biological evaluation.

Structural Dynamics & Pharmacophore Profiling

The pharmacological behavior and target selectivity of an aminopyrazole are fundamentally dictated by the positional isomerism of its amino group[3]. The substitution pattern dictates the electron density of the pyrazole nitrogens and the spatial orientation of the hydrogen bonds.

  • 3-Aminopyrazoles (3APs): These derivatives are potent hydrogen bond donors. They are extensively utilized in the development of inhibitors targeting AXL receptor tyrosine kinases and Cyclin-Dependent Kinases (CDKs)[3]. They also exhibit distinct anticonvulsant properties by selectively blocking sodium channels[3].

  • 4-Aminopyrazoles (4APs): Often embedded in multi-targeted kinase inhibitors. Clinical candidates like AT7519 and AT9283 utilize the 4-aminopyrazole core to achieve potent Aurora kinase and CDK inhibition[4].

  • 5-Aminopyrazoles (5APs): Highly versatile structures that have shown profound efficacy as p38 MAPK inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors[1]. The recent clinical success of drugs like Pirtobrutinib underscores the therapeutic viability of the 5AP scaffold[1].

Table 1: Comparative Biological Profiles of Aminopyrazole Isomers
Isomer ClassPrimary Biological ActivityKey Kinase TargetsNotable CharacteristicsReference
3-Aminopyrazole Anticonvulsant, AnticancerAXL, CDKs, c-SrcHigh potency in Maximal Electroshock Seizure (MES) models; strong hinge-binding capacity.[3],[5]
4-Aminopyrazole Anticancer, Anti-proliferativeAurora Kinase, CDKsFrequently utilized in multi-targeted ATP-competitive inhibitors (e.g., AT9283).[4]
5-Aminopyrazole Anti-inflammatory, Anticancerp38 MAPK, BTKExcellent metabolic stability; easily functionalized via cyclocondensation into fused purine-like analogs.[1],[6]

Mechanistic Insight: Kinase Inhibition via the Hinge Region

Aminopyrazoles primarily function as ATP-competitive (Type I or Type II) kinase inhibitors. The core mechanism relies on the pyrazole nitrogen (N2) acting as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor[2]. This dual interaction anchors the scaffold to the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met108 and Leu107 in ERK2)[2].

By securing the scaffold at the hinge, medicinal chemists can append functional groups to the 1-, 3-, or 4-positions to probe adjacent hydrophobic pockets, such as the DFG-out conformation utilized by Type II inhibitors[4]. In the case of BTK inhibitors, aminopyrazole carboxamides are often functionalized with electrophilic warheads (like acrylamides) to covalently bind to Cys481 in the active site[7].

G BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Pathway PLCg2->NFKB Survival B-Cell Proliferation & Survival NFKB->Survival Inhibitor 5-Aminopyrazole Inhibitor (e.g., Pirtobrutinib) Inhibitor->BTK ATP-Competitive Hinge Binding

Figure 1: Interruption of the BCR signaling pathway via 5-aminopyrazole-mediated BTK inhibition.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3(5)-aminopyrazoles is predominantly achieved through the highly modular Knorr-type condensation of β-ketonitriles with hydrazines[6].

Protocol 1: Synthesis of 3-phenyl-1H-pyrazol-5-amine

This protocol utilizes a thermodynamically driven cyclocondensation.

  • Causality: Acetic acid is employed as a catalyst to increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine. Anhydrous ethanol serves as a protic solvent to stabilize the polar transition states during imine formation and subsequent ring closure[8].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile and 11.6 mg (0.36 mmol) of hydrazine in 3 mL of anhydrous ethanol[8]. Note: A slight stoichiometric excess of hydrazine ensures the complete consumption of the nitrile.

  • Catalysis & Heating: Add 0.024 mL (0.37 mmol) of glacial acetic acid. Heat the mixture at 60 °C under reflux for 24 hours[8].

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system. The disappearance of the UV-active starting material and the emergence of a more polar, ninhydrin-positive spot confirms successful cyclization.

  • Quenching & Extraction: Cool the mixture to ambient temperature and remove the solvent in vacuo. Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate[8].

    • Causality: The bicarbonate wash is critical; it neutralizes the acetic acid catalyst, preventing the unwanted protonation of the basic aminopyrazole product, which would otherwise partition into the aqueous layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent. Wash the resulting solid residue with diethyl ether and dry in vacuo to yield ~45 mg (82% yield) of the target compound[8].

    • Self-Validation Checkpoint: The ether wash removes non-polar organic impurities. Purity should be confirmed via 1H-NMR, specifically looking for the distinct pyrazole C4-H singlet typically observed around 5.8–6.0 ppm.

Derivatization via the Sandmeyer Reaction

Aminopyrazoles serve as excellent precursors for halogenated building blocks (e.g., 3-chloro-1H-pyrazole) via the Sandmeyer reaction, allowing for further cross-coupling functionalization[9].

Workflow Start β-Ketonitrile + Hydrazine Condensation Condensation & Cyclization (EtOH, AcOH, 60°C) Start->Condensation Aminopyrazole 3(5)-Aminopyrazole Intermediate Condensation->Aminopyrazole Diazotization Diazotization (Isoamyl nitrite, HCl, 0°C) Aminopyrazole->Diazotization Sandmeyer Halogenation (CuCl2, RT) Diazotization->Sandmeyer Product 3-Chloro-1H-pyrazole Target Scaffold Sandmeyer->Product

Figure 2: Step-by-step synthetic workflow from β-ketonitrile to 3-chloro-1H-pyrazole.

In Vitro Biological Evaluation Protocols

To accurately quantify the inhibitory potency of synthesized aminopyrazoles, rigorous in vitro enzymatic assays are required.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality: TR-FRET is selected over standard fluorescence assays due to its exceptional signal-to-background ratio. The time-resolved nature of the measurement eliminates short-lived auto-fluorescence emitted by the pyrazole compounds themselves, preventing false-positive readings.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target kinase (e.g., BTK) in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM Dithiothreitol (DTT).

    • Causality: DTT is a reducing agent that prevents the oxidation of critical cysteine residues (e.g., Cys481 in BTK) within the active site. This is absolutely essential when evaluating aminopyrazole carboxamides designed as covalent inhibitors[7].

  • Inhibitor Pre-incubation: Dispense serial dilutions of the aminopyrazole derivatives (in DMSO) into a 384-well microplate. Add the kinase solution and incubate for 60 minutes at room temperature.

    • Causality: Pre-incubation is a mandatory step for covalent or slow-binding inhibitors. It allows the compounds to reach thermodynamic equilibrium with the enzyme prior to the introduction of the competing substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP and a specific fluorophore-labeled peptide substrate.

    • Self-Validation Checkpoint: The ATP concentration must be maintained at or slightly below the enzyme's apparent

      
      . If the ATP concentration is too high, the assay will lose sensitivity to ATP-competitive aminopyrazole inhibitors, leading to artificially inflated 
      
      
      
      values.
  • Detection & Quenching: After the designated reaction time, add a detection buffer containing a Europium-labeled anti-phosphopeptide antibody and 20 mM EDTA.

    • Causality: EDTA acts as a chelating agent, sequestering the

      
       ions required for kinase catalysis, thereby abruptly and permanently stopping the reaction. Measure the FRET signal (emission ratio of 665 nm / 615 nm) using a compatible microplate reader. Calculate 
      
      
      
      values using a 4-parameter logistic regression model.

Conclusion

The aminopyrazole scaffold remains a cornerstone in the architecture of targeted therapeutics. By understanding the nuanced differences between the 3-, 4-, and 5-amino isomers, and by employing rigorous, self-validating synthetic and biological protocols, researchers can continue to exploit this privileged structure to develop highly selective, potent kinase inhibitors for oncology and immunology applications.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. 1

  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Benchchem. 6

  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. Benchchem. 3

  • 3-Aminopyrazole synthesis. ChemicalBook. 8

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem. 9

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 2

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 5

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications. 7

Sources

Exploratory

The Pyrazole Scaffold: A Technical Whitepaper on Therapeutic Targets and Validation Workflows

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its planar geometry, high electron density, and dual capacity to act as both a hydrogen bond donor and acceptor, make it an exceptional bioisostere for arenes and amides.

This whitepaper provides an in-depth analysis of the primary therapeutic targets of pyrazole derivatives, focusing on protein kinases and cyclooxygenases. Furthermore, it details the self-validating experimental workflows required to accurately profile these compounds, bridging the gap between in silico design and in vitro phenotypic validation.

Mechanistic Landscape of Pyrazole Targets

Protein Kinases (RTKs and Serine/Threonine Kinases)

Protein kinases are the most extensively validated targets for pyrazole derivatives. The pyrazole core structurally mimics the adenine ring of adenosine triphosphate (ATP). When introduced into the biological system, pyrazole derivatives act as ATP-competitive inhibitors by anchoring deeply into the highly conserved hinge region of the kinase domain.

  • PI3K/AKT Pathway: Pyrazole derivatives have shown remarkable efficacy in inhibiting the AKT isoforms. For instance, Afuresertib , an ATP-competitive and fully reversible inhibitor, highly inhibits all three isoforms of AKT, demonstrating an IC50 of 0.02 nM against AKT1. The pyrazole moiety is critical here, providing a single, highly stable hydrogen bond with the hinge region, while its halogen-substituted benzene ring occupies the hydrophobic pocket under the P-loop [[1]](). Furthermore, novel pyrazole carbaldehyde derivatives (e.g., Compound 43) have been identified as potent PI3K inhibitors with an IC50 of 0.25 μM against MCF7 breast cancer cells 2.

  • JAK/STAT Pathway: The Janus kinase (JAK) family is highly susceptible to pyrazole-based inhibition. Golidocitinib (AZD4205) targets JAK1 with high specificity. The causality of this selectivity lies in the precise structural modification: an ortho substitution on the pyrazole ring at position 3 creates a steric clash with the JAK2 binding pocket, effectively restricting the compound's affinity to JAK1 alone 1.

Cyclooxygenase-2 (COX-2)

Beyond oncology, pyrazoles are foundational to anti-inflammatory therapeutics. Diarylpyrazoles, such as Celecoxib , selectively inhibit COX-2 over COX-1. The mechanism is driven by the pyrazole core acting as a rigid spacer that perfectly projects a sulfonamide pharmacophore into the hydrophilic side pocket of COX-2—a pocket that is sterically inaccessible in the COX-1 isoform due to the presence of a bulky isoleucine residue [[3]]().

Quantitative Profiling of Pyrazole Derivatives

To contextualize the structure-activity relationship (SAR) of these compounds, the following table summarizes the quantitative binding affinities of key pyrazole derivatives across various therapeutic targets.

Compound / ScaffoldPrimary TargetIC50 / PotencyPrimary IndicationReference
Afuresertib AKT1 / AKT2 / AKT30.02 nM / 2.0 nM / 2.6 nMMultiple Myeloma / Solid Tumors1
Compound 43 (Pyrazole carbaldehyde)PI3K0.25 µMBreast Cancer (MCF7)2
Golidocitinib (AZD4205)JAK1High Potency (Selective)Peripheral T-cell Lymphoma1
Celecoxib COX-20.22 µMInflammation / Rheumatoid Arthritis3
Compound 41 (Pyrazolo[4,3-c]pyridine)MAPK/ERK1.937 µg/mLBreast Cancer (MCF7)2

Visualizing Pyrazole Mechanisms

KinasePathway P Pyrazole Scaffold (e.g., Afuresertib) ATP ATP Binding Pocket (Hinge Region) P->ATP Competitive Binding K Target Kinase (AKT / JAK / EGFR) ATP->K Prevents ATP Hydrolysis S Downstream Effectors (mTOR / STAT) K->S Phosphorylation Blockade A Cellular Response (Apoptosis / Arrest) S->A Phenotypic Shift

Caption: Pyrazole-mediated competitive inhibition of kinase signaling pathways.

Experimental Methodologies for Target Validation

To ensure scientific integrity, the evaluation of pyrazole derivatives must rely on self-validating assay systems. The following protocols detail the causal reasoning behind specific methodological choices.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Rationale: Pyrazole-containing heterocyclic libraries often exhibit intrinsic autofluorescence, which causes false positives in standard biochemical assays. TR-FRET solves this by introducing a temporal delay (e.g., 100 µs) before signal detection. This allows short-lived background autofluorescence to decay, isolating the specific Europium-to-acceptor energy transfer and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the recombinant kinase domain (e.g., AKT1), a biotinylated peptide substrate, ATP (at the predetermined

    
     value), and a Europium-labeled anti-phospho antibody.
    
  • Compound Pre-Incubation (Critical Step): Serially dilute the pyrazole derivative in DMSO and incubate with the kinase domain for 30 minutes prior to adding ATP.

    • Causality: Pre-incubation allows the pyrazole to achieve binding equilibrium in the hinge region without competition, ensuring accurate determination of the

      
       for ATP-competitive inhibitors.
      
  • Reaction Initiation: Add the ATP/substrate mixture to initiate the phosphorylation cascade. Incubate for 60 minutes at room temperature.

  • Reaction Termination (Self-Validation): Add a stop buffer containing EDTA.

    • Causality: EDTA chelates the

      
       ions strictly required for kinase catalytic activity, instantly freezing the reaction state and preventing assay drift during the readout phase.
      
  • Detection: Introduce the TR-FRET antibody mixture. After a 100 µs delay, measure the dual-emission ratio at 615 nm (Europium) and 665 nm (Acceptor) using a microplate reader.

Protocol 2: In Silico Molecular Docking & MD Validation

Rationale: Static docking alone is insufficient to prove ATP-competitive binding due to the dynamic nature of the kinase P-loop. Flexible docking paired with Molecular Dynamics (MD) validates the temporal stability of the pyrazole's hydrogen bonds.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure (e.g., AKT1, PDB: 3QKK). Strip all water molecules except conserved structural waters deep in the binding pocket.

    • Causality: Conserved waters often mediate critical bridging hydrogen bonds between the pyrazole N-H and the kinase hinge backbone. Removing them artificially lowers docking scores.

  • Ligand Preparation: Generate 3D conformers of the pyrazole library, assigning correct prototrophic tautomeric states at physiological pH (7.4) 4.

  • Flexible Docking: Center the grid box on the ATP-binding hinge region. Allow side-chain flexibility for key hinge residues (e.g., Met281 in AKT1) to accommodate the pyrazole's induced-fit binding.

  • MD Validation: Subject the top-scoring poses to a 50 ns explicit solvent MD simulation to confirm that the root-mean-square deviation (RMSD) of the pyrazole core remains <2.0 Å, validating binding stability.

Workflow Visualization

ValidationWorkflow S1 1. Scaffold Synthesis (Pyrazole Library) S2 2. In Silico Docking (Hinge Targeting) S1->S2 S3 3. TR-FRET Assay (Kinase Inhibition) S2->S3 S4 4. Phenotypic Assay (Cellular IC50) S3->S4 S5 5. Lead Optimization (SAR Refinement) S4->S5

Caption: Step-by-step experimental workflow for pyrazole target validation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Pharmaceuticals) URL:[Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) Source: ResearchGate URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 4-amino-1-propyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this class of compounds, 4-amino-1-propyl-1H-pyrazole-3-carboxamide represents a key exemplar of a versatile building block with significant potential in drug development pipelines. Its structural motifs, including a primary amine, a carboxamide, and a lipophilic propyl group, offer multiple points for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-1-propyl-1H-pyrazole-3-carboxamide. As Senior Application Scientists, we recognize that a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently work with this important chemical entity. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, presenting both predicted data and detailed experimental protocols.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecular architecture of 4-amino-1-propyl-1H-pyrazole-3-carboxamide is essential. The molecule's structure is characterized by a five-membered pyrazole ring, substituted at four positions.

Figure 1: Molecular structure of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-amino-1-propyl-1H-pyrazole-3-carboxamide in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50s1HH-5 (pyrazole)The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.
~7.20br s2H-CONH₂The amide protons are typically broad singlets and their chemical shift can be solvent and concentration dependent.
~5.50br s2H-NH₂ (amino)The primary amine protons also appear as a broad singlet, often deshielded by the pyrazole ring.
~3.95t, J ≈ 7.0 Hz2HN-CH₂-CH₂-CH₃The methylene group attached to the pyrazole nitrogen is deshielded and appears as a triplet due to coupling with the adjacent methylene group.
~1.70sextet, J ≈ 7.0 Hz2HN-CH₂-CH₂-CH₃This methylene group is split into a sextet by the two adjacent methylene and methyl groups.
~0.85t, J ≈ 7.0 Hz3HN-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain appears as a triplet.

Table 1: Predicted ¹H NMR chemical shifts for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Experimental Protocol for ¹H NMR Spectroscopy

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 Transfer acq2 Lock and shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., 400 MHz, 16 scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 Process proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration and peak picking proc3->proc4

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-amino-1-propyl-1H-pyrazole-3-carboxamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width. Acquire the Free Induction Decay (FID) data.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals and pick the peaks to determine their chemical shifts and relative intensities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (carboxamide)The carbonyl carbon of the amide is significantly deshielded.
~150C-3 (pyrazole)The carbon atom attached to the carboxamide group and adjacent to two nitrogen atoms is deshielded.
~140C-5 (pyrazole)The carbon atom adjacent to two nitrogen atoms.
~125C-4 (pyrazole)The carbon atom bearing the amino group.
~50N-CH₂-CH₂-CH₃The carbon of the methylene group directly attached to the pyrazole nitrogen.
~23N-CH₂-CH₂-CH₃The central methylene carbon of the propyl group.
~11N-CH₂-CH₂-CH₃The terminal methyl carbon of the propyl group.

Table 2: Predicted ¹³C NMR chemical shifts for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The primary differences lie in the acquisition parameters.

  • Instrument Setup: Utilize a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: Employ a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 4-amino-1-propyl-1H-pyrazole-3-carboxamide (Molecular Formula: C₇H₁₂N₄O), the expected molecular weight is approximately 168.20 g/mol .

  • Molecular Ion (M⁺): An intense peak at m/z ≈ 168 is expected in the mass spectrum.

  • Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), a prominent peak at m/z ≈ 169 would be observed.

  • Key Fragmentation Pathways: Amides can undergo characteristic fragmentation patterns.[1]

    • α-cleavage: Cleavage of the bond between the carbonyl carbon and the pyrazole ring could lead to a fragment corresponding to the pyrazole portion.

    • Loss of the propyl group: Fragmentation of the N-propyl chain is also a likely pathway.

m/z (Predicted)FragmentRationale
169[M+H]⁺Protonated molecular ion.
126[M - C₃H₇]⁺Loss of the propyl group.
152[M - NH₂]⁺Loss of the amino group.
141[M - C₂H₅]⁺Loss of an ethyl radical from the propyl group (McLafferty rearrangement not favored).

Table 3: Predicted key fragments in the mass spectrum of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) prep2 Add a small amount of formic acid to promote protonation prep1->prep2 acq1 Infuse the sample solution into the ESI source prep2->acq1 Inject acq2 Optimize source parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire the mass spectrum over a relevant m/z range acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) acq3->proc1 Analyze proc2 Analyze the fragmentation pattern to confirm the structure proc1->proc2

Figure 3: Workflow for acquiring an ESI mass spectrum.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. A small amount of formic acid can be added to facilitate protonation.

  • Infusion and Ionization: Infuse the sample solution into the electrospray source of the mass spectrometer. The sample is nebulized and ionized to form gaseous ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-H (Amine and Amide)Stretching (two bands expected for primary amine)
3000-2850C-H (Alkyl)Stretching
~1660C=O (Amide I)Stretching
~1600N-H (Amine)Bending (scissoring)
~1550C=N, C=C (Pyrazole)Ring stretching

Table 4: Predicted characteristic IR absorption bands for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide, integrating ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a robust and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. For drug development professionals, a solid understanding of these spectroscopic fingerprints is not merely an academic exercise; it is a critical component of quality control, regulatory compliance, and the rational design of next-generation therapeutics. The data and protocols presented in this guide serve as a foundational resource for scientists working with this and related pyrazole-based compounds, ensuring the integrity and reproducibility of their research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Souza, M. V. N., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(42), 23677–23685. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). Propylamine. In NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of 4-Amino-1-propyl-1H-pyrazole-3-carboxamide in Sildenafil Analogue Development

Introduction and Strategic Context The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. While the commercial synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. While the commercial synthesis of sildenafil relies on the intermediate 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide[1], structural variations such as 4-amino-1-propyl-1H-pyrazole-3-carboxamide serve as critical building blocks for synthesizing des-methyl, N-propyl sildenafil analogues[2]. These analogues are actively investigated to bypass patent landscapes and optimize pharmacokinetic profiles, such as improving gastric absorption and extending the therapeutic half-life[3].

This application note details the mechanistic causality, quantitative data, and validated protocols for synthesizing 4-amino-1-propyl-1H-pyrazole-3-carboxamide. By transitioning from traditional, hazardous mixed-acid nitration to modern, scalable methodologies, this guide aligns with Pharma 4.0 green chemistry directives[4].

Mechanistic Pathway & Causality

The synthesis of the aminopyrazole core is a multi-stage process requiring strict regiocontrol and chemoselectivity.

Pyrazole Ring Formation (Cyclization)

The foundational step involves the condensation of a diketoester with propylhydrazine[5].

  • Causality : The reaction is kinetically initiated by the nucleophilic attack of the more electron-rich nitrogen of propylhydrazine on the more electrophilic carbonyl carbon of the diketoester. Subsequent thermodynamically driven dehydration yields the aromatic 1-propyl-1H-pyrazole-3-carboxylate core.

C4-Functionalization: Nitration vs. Halogenation

The pyrazole ring is highly electron-rich at the C4 position, making it susceptible to electrophilic aromatic substitution[6].

  • Causality : Historically, a mixed acid system (

    
    ) was used to install a nitro group. However, this poses severe thermal runaway risks and generates massive acidic waste[7]. Modern industrial routes increasingly favor halogenation (e.g., bromination) followed by amination, which offers a higher safety factor and aligns with sustainable manufacturing principles[6].
    
Carboxylic Acid Activation and Amidation
  • Causality : Carboxylic acids are poor electrophiles and resist direct nucleophilic attack by ammonia. By refluxing the intermediate with thionyl chloride (

    
    ) or N,N'-carbonyldiimidazole (CDI), the acid is converted into a highly reactive acid chloride or acyl imidazole, dramatically lowering the activation energy for amidation[2],[7].
    
Catalytic Reduction
  • Causality : The final step reduces the C4-nitro group to an amine. While stannous chloride (

    
    ) was traditionally used, it generates stoichiometric heavy metal waste[2]. Transitioning to Palladium on Carbon (
    
    
    
    ) catalytic hydrogenation ensures quantitative conversion, prevents over-reduction, and leaves no residual metal in the active pharmaceutical ingredient (API)[4].

Mandatory Visualization: Synthetic Workflow

G Start Diketoester + Propylhydrazine Step1 Cyclization (Condensation) Start->Step1 Int1 1-Propyl-1H-pyrazole-3-carboxylate Step1->Int1 Branch1 Traditional Nitration (HNO3 / H2SO4) Int1->Branch1 Branch2 Halogenation Route (Br2 / Amination) Int1->Branch2 Int2A 4-Nitro Intermediate Branch1->Int2A Int2B 4-Bromo Intermediate Branch2->Int2B Step3A Reduction (Pd/C, H2) & Amidation Int2A->Step3A Step3B Amination (NH3) & Amidation Int2B->Step3B Target 4-Amino-1-propyl-1H- pyrazole-3-carboxamide Step3A->Target Step3B->Target Coupling Coupling with Sulfonylbenzoyl Chloride Target->Coupling Final Sildenafil Analogue (PDE5 Inhibitor) Coupling->Final

Synthetic workflow of 4-amino-1-propyl-1H-pyrazole-3-carboxamide to Sildenafil analogues.

Quantitative Data Presentation

To justify the shift from traditional nitration to halogenation-based functionalization[6], the following table summarizes the quantitative metrics of both pathways during scale-up.

Table 1: Comparative Analysis of C4-Functionalization Strategies for Pyrazole Intermediates

MetricTraditional Nitration (

)
Halogenation/Amination (

)
Regioselectivity >95% (C4 position)>98% (C4 position)
Overall Yield 75–80%85–90%
Safety Profile High risk (thermal runaway)Moderate (controlled exotherm)
Environmental Impact High (acidic aqueous waste)Low (recyclable organic solvents)
Scalability Limited by reactor cooling capacityHighly scalable (Pharma 4.0 compliant)

Experimental Protocols (Self-Validating Workflows)

The following protocols describe the optimized, 4-step synthesis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Phase 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate
  • Reaction Setup : In a 500 mL round-bottom flask, dissolve 50 mmol of ethyl 2,4-dioxohexanoate in 150 mL of anhydrous ethanol.

  • Addition : Cool the mixture to 0°C. Add 55 mmol of propylhydrazine dropwise over 30 minutes to control the exothermic condensation[7].

  • Reflux : Attach a reflux condenser and heat the mixture to 78°C for 2 hours.

  • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the diketoester spot (UV active at 254 nm) confirms completion.

  • Workup : Concentrate under reduced pressure, extract with dichloromethane (DCM), wash with brine, dry over

    
    , and evaporate to yield the pyrazole core.
    
Phase 2: Electrophilic Aromatic Nitration

Note: This utilizes the traditional route for reference, though halogenation is preferred for industrial scale[6].

  • Acidic Dissolution : Dissolve 40 mmol of the Phase 1 product in 20 mL of concentrated

    
     at 0°C.
    
  • Nitration : Prepare a mixture of 5 mL fuming

    
     and 5 mL conc. 
    
    
    
    . Add this mixed acid dropwise to the pyrazole solution, maintaining the internal temperature below 5°C to prevent oxidative cleavage of the propyl group[7].
  • Stirring : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation : Pour the mixture over 200 g of crushed ice. A white/pale yellow precipitate of the nitro-pyrazole should immediately form, validating successful nitration. Filter and wash with cold water until the filtrate is pH neutral.

Phase 3: Amidation
  • Activation : Suspend 30 mmol of the nitrated intermediate in 50 mL of toluene. Add 2 equivalents of thionyl chloride (

    
    ) and a catalytic drop of DMF (to form the Vilsmeier intermediate)[7]. Reflux for 3 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Concentration : Remove excess

    
     and toluene under vacuum to isolate the acid chloride.
    
  • Amination : Dissolve the acid chloride in 30 mL of anhydrous THF. Cool to 0°C and slowly add 50 mL of 28% aqueous ammonium hydroxide (

    
    ).
    
  • Validation : A thick white precipitate (the carboxamide) will form instantly. Stir for 1 hour, filter, and recrystallize from ethanol.

Phase 4: Catalytic Reduction to Target Amine
  • Hydrogenation Setup : Dissolve 20 mmol of the nitro-carboxamide in 100 mL of ethyl acetate. Add 10% Pd/C (10 wt% loading) under an inert argon atmosphere[4].

  • Reduction : Purge the flask with

    
     gas and maintain under a hydrogen balloon (1 atm) at room temperature for 6 hours.
    
  • Validation : The reaction is complete when hydrogen uptake ceases. TLC (DCM:MeOH 9:1) should show a single, highly polar spot that stains positively with ninhydrin (indicating a primary amine).

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford pure 4-amino-1-propyl-1H-pyrazole-3-carboxamide as a crystalline solid.

References

  • Title : Synthesis of Sildenafil Citrate Source : ic.ac.uk URL : 5

  • Title : Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction Source : scispace.com URL :7

  • Title : Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide (CN103044331A) Source : google.com (Patents) URL :6

  • Title : Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source : semanticscholar.org / mdpi.com URL : 2

  • Title : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (PubChem CID 3338044) Source : nih.gov URL : 1

  • Title : Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats Source : researchgate.net URL : 3

Sources

Application

Application Note: Analytical Methodologies and Structural Characterization of 4-Amino-1-propyl-1H-pyrazole-3-carboxamide

Introduction and Synthetic Context 4-Amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery [1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Synthetic Context

4-Amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery [1]. Its primary application lies in serving as a foundational precursor for the synthesis of pyrazolo[4,3-d]pyrimidines [3]. This fused bicyclic scaffold is a well-documented bioisostere for purines, making it a privileged structure in the development of cyclin-dependent kinase (CDK) inhibitors for oncology and phosphodiesterase type 5 (PDE5) inhibitors for cardiovascular indications.

For drug development professionals, ensuring the absolute chemical purity and correct regiochemistry of this intermediate is paramount. Because pyrazole alkylation often yields a mixture of N1 and N2 regioisomers, any undetected isomeric impurities will propagate through the synthetic sequence, drastically reducing the overall yield and pharmacological efficacy of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in designing a robust analytical method. The presence of both a primary amine and a primary amide on an electron-rich pyrazole core dictates its chromatographic and spectroscopic behavior [1, 2].

Table 1: Key Chemical Information

ParameterValue / Description
Chemical Name 4-Amino-1-propyl-1H-pyrazole-3-carboxamide
CAS Registry Number 1357087-16-1
Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Monoisotopic Mass 168.1011 Da
Structural Features Primary amine, primary amide, N1-alkylated pyrazole core

Analytical Strategy and Workflow

To establish a self-validating analytical system, a tri-orthogonal approach is employed. This ensures that quantitative purity, trace impurity profiling, and absolute regiochemical confirmation are all addressed independently.

AnalyticalWorkflow A Sample Prep (1 mg/mL in MeOH) B HPLC-UV (Purity & Assay) A->B Aliquot 1 C LC-MS/MS (Impurity Profiling) A->C Aliquot 2 D NMR (1H/13C) (Regiochemistry) A->D Dry & Re-dissolve in DMSO-d6

Figure 1: Tri-orthogonal analytical workflow for 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

HPLC-UV Protocol: Purity and Assay Determination

Causality & Rationale

4-Amino-1-propyl-1H-pyrazole-3-carboxamide contains a highly polar primary amine and a basic pyrazole nitrogen. On standard silica-based reversed-phase columns, these basic sites interact strongly with residual surface silanols, leading to severe peak tailing and poor resolution. To mitigate this, a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) is mandated. This acidic modifier fully protonates the amine, ensuring a uniform ionization state, suppressing silanol interactions, and yielding sharp, symmetrical peaks.

Step-by-Step Methodology
  • Column Selection: C18, 150 mm × 4.6 mm, 3 µm particle size (Ensure the use of an end-capped column to further reduce silanol activity).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for impurity elution)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (primary pyrazole absorbance) and 210 nm (secondary amide absorbance).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50, v/v). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Validation

To ensure the protocol is self-validating, perform six replicate injections of the standard solution. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% , and the USP tailing factor (T) is ≤ 1.5 .

LC-MS/MS Protocol: Structural Confirmation

Causality & Rationale

Given the basicity of the amine and pyrazole groups, Electrospray Ionization in positive mode (ESI+) is highly efficient for this molecule. The expected precursor ion is the protonated molecule [M+H]+ at m/z 169.1. Fragmentation via Collision-Induced Dissociation (CID) will predictably yield product ions corresponding to the loss of ammonia (-17 Da) from the primary amine/amide, and the cleavage of the N-propyl chain.

Step-by-Step Methodology
  • Ionization Source: ESI Positive mode.

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

  • Mass Range (Q1 Scan): m/z 50 to 400.

  • Targeted MS/MS (Product Ion Scan): Isolate the precursor ion m/z 169.1 in Q1. Apply a Collision Energy (CE) of 15–25 eV using Argon as the collision gas.

  • Data Interpretation: Monitor for the primary structural transitions:

    • m/z 169.1 → 152.1 (Loss of NH3, confirming the primary amine/amide).

    • m/z 169.1 → 127.1 (Loss of the propyl group, confirming N-alkylation).

NMR Spectroscopy: Regiochemical Validation

Causality & Rationale

Synthesis of N-alkylated pyrazoles frequently results in a mixture of 1-propyl and 2-propyl regioisomers. For 4-amino-1-propyl-1H-pyrazole-3-carboxamide, confirming that the propyl group is exclusively on the N1 position (adjacent to the unsubstituted C5 carbon, not the C3 carboxamide) is critical. Standard 1D 1H-NMR is insufficient for absolute proof. A 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to observe the 3-bond coupling between the N-CH2 protons of the propyl group and the C5 carbon of the pyrazole ring.

Protocol
  • Solvent: DMSO-d6. (DMSO is chosen over CDCl3 as it provides excellent solubility and prevents the rapid exchange of the amine/amide protons, allowing them to be observed).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • 1H-NMR (400 MHz):

    • Terminal methyl group: Triplet at ~0.8 ppm (3H).

    • Aliphatic CH2: Multiplet at ~1.7 ppm (2H).

    • N-CH2: Triplet at ~4.0 ppm (2H).

    • Pyrazole C5-H: Sharp singlet at ~7.2–7.5 ppm (1H).

  • HMBC Execution: Cross-reference the N-CH2 signal (~4.0 ppm) with the pyrazole C5 carbon. A strong cross-peak confirms N1-alkylation. The absence of a cross-peak to the C3 carbon (bearing the carboxamide) rules out the N2-isomer.

Synthetic Utility and Pathway

The strategic placement of the amine and carboxamide groups on the pyrazole ring provides the perfect geometric and electronic arrangement for tandem condensation-cyclization reactions. When reacted with reagents such as phenyl isothiocyanate or acyl chlorides under basic conditions, the molecule readily cyclizes to form functionalized pyrazolo[4,3-d]pyrimidines [3].

SyntheticPathway A 4-Amino-1-propyl-1H- pyrazole-3-carboxamide B Amidation/Acylation (e.g., PhNCS) A->B C Cyclization (Base/Heat) B->C D Pyrazolo[4,3-d]pyrimidine Derivative C->D

Figure 2: Synthetic conversion of the pyrazole intermediate into a pyrazolo[4,3-d]pyrimidine.

References

  • Source: PubChem (National Institutes of Health)
  • Title: 1017781-13-3 | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (Includes CAS 1357087-16-1 specifications)
  • Title: Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent Source: Arabian Journal of Chemistry URL
Method

Application Note: Harnessing the Pyrazole Scaffold in Targeted Drug Discovery

Introduction & Pharmacological Significance The pyrazole ring—a five-membered, doubly unsaturated heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has emerged as one of the most privileged scaffolds in co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The pyrazole ring—a five-membered, doubly unsaturated heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has emerged as one of the most privileged scaffolds in contemporary medicinal chemistry[1]. Its structural versatility allows it to address complex pharmacodynamic and pharmacokinetic challenges in drug design. The N-1 atom functions as a hydrogen bond donor (analogous to pyrrole), while the N-2 atom acts as a hydrogen bond acceptor (analogous to pyridine)[1]. This unique amphoteric nature enables pyrazole derivatives to form highly stable, directional non-covalent interactions with diverse biological targets, most notably the ATP-binding hinge regions of protein kinases[2].

To date, the US FDA has approved dozens of pyrazole-containing drugs across a wide spectrum of therapeutic indications, ranging from anti-inflammatory agents to targeted oncology therapeutics[1].

Table 1: Selected FDA-Approved Pyrazole-Based Drugs
Drug NamePrimary TargetPrimary IndicationApproval Year
Celecoxib COX-2Rheumatoid Arthritis / Osteoarthritis1998
Ruxolitinib JAK1 / JAK2Myelofibrosis / Polycythemia Vera2011
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)2011
Asciminib BCR-ABL1Chronic Myelogenous Leukemia (CML)2021

Target Engagement: The Kinase Hinge Binding Model

In kinase inhibitor design, the pyrazole moiety frequently serves as a bioisostere for the adenine ring of ATP. Molecular docking studies consistently reveal that the pyrazole core anchors the inhibitor to the kinase hinge region[1]. For instance, in ALK inhibitors like Crizotinib, the pyrazole ring engages in critical van der Waals interactions and hydrogen bonding with the kinase backbone, positioning the C3 and C5 substituents to occupy adjacent hydrophobic pockets[1].

Pharmacophore A Pyrazole Scaffold B N1: H-Bond Donor (Hinge Region Interaction) A->B C N2: H-Bond Acceptor (Backbone NH Interaction) A->C D C3/C5 Substituents (Hydrophobic Pocket Binding) A->D E Target Kinase (e.g., JAK, ALK, CDK2) B->E H-Bond C->E H-Bond D->E van der Waals

Pharmacophoric interactions of the pyrazole scaffold with target kinases.

Synthetic Methodologies: Green & Microwave-Assisted Protocols

The classical Knorr pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. However, modern drug discovery demands high-throughput, eco-friendly methodologies. Microwave-assisted synthesis has become the gold standard, as it provides uniform dielectric heating that overcomes activation energy barriers much faster than conventional conductive heating, significantly reducing reaction times while improving yields and regioselectivity[3].

Synthesis S1 Reagent Prep 1,3-Diketone + Hydrazine S2 Green Solvent EtOH/H2O Addition S1->S2 S3 MW Irradiation 120°C, 15 min S2->S3 S4 Precipitation Ice Bath Cooling S3->S4 S5 Purification Recrystallization S4->S5

Microwave-assisted green synthesis workflow for pyrazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of Diarylpyrazoles

Objective: Rapid, high-yield synthesis of 1,3,5-trisubstituted pyrazoles using green chemistry principles.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine the substituted 1,3-diketone (1.0 mmol) and the appropriate arylhydrazine hydrochloride (1.1 mmol).

    • Causality: A slight 10% molar excess of hydrazine ensures complete consumption of the diketone, preventing the formation of difficult-to-separate unreacted starting materials.

  • Solvent Addition: Add 3.0 mL of an Ethanol/Water (80:20 v/v) mixture.

    • Causality: This green solvent system solubilizes the organic precursors while providing excellent microwave coupling characteristics (high loss tangent) for rapid heating[3].

  • Catalysis: Add 1.2 equivalents of Sodium Acetate (NaOAc).

    • Causality: NaOAc acts as a mild base to liberate the free hydrazine from its hydrochloride salt in situ, initiating the nucleophilic attack on the carbonyl carbon.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 10–15 minutes (Dynamic mode, max power 200 W).

    • Causality: Microwave irradiation accelerates the dehydration and cyclization steps, driving the thermodynamic equilibrium toward the fully aromatized pyrazole ring[3].

  • Workup & Precipitation: Cool the vial rapidly using compressed air. Pour the mixture into 15 mL of crushed ice.

    • Causality: Rapid cooling decreases the solubility of the highly hydrophobic diarylpyrazole, forcing instant crystallization and preventing oiling out.

  • Self-Validation System: Filter the precipitate and wash with cold water.

    • Validation Metric: Dissolve a 1 mg aliquot in LC-MS grade Methanol. Run LC-MS (ESI+) to confirm the

      
       ion. Proceed to biological assays only if HPLC purity at 254 nm is 
      
      
      
      .

Biological Evaluation: In Vitro Kinase Inhibition Profiling

To evaluate the efficacy of newly synthesized pyrazole derivatives, luminescent kinase assays (such as ADP-Glo) are utilized. These assays measure the depletion of ATP and subsequent generation of ADP, providing a highly sensitive, universal readout for kinase activity[4].

Assay K1 Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) K2 Equilibration (60 min Incubation) K1->K2 K3 ATP Depletion (ADP-Glo Reagent) K2->K3 K4 Signal Generation (Kinase Detection Reagent) K3->K4 K5 Quantification (Luminescence Readout) K4->K5

ADP-Glo in vitro kinase inhibition assay workflow.

Protocol 2: ADP-Glo Kinase Inhibition Assay (e.g., CDK2 or JAK)

Objective: Determine the half-maximal inhibitory concentration (


) of synthesized pyrazole derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of

      
       to prevent solvent-induced kinase denaturation.
      
  • Kinase Reaction Assembly: Add 5 µL of the Kinase/Substrate working solution (e.g., CDK2/Cyclin A2 complex) in assay buffer to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the pyrazole inhibitor to associate with the kinase hinge region and reach binding equilibrium before the enzymatic reaction begins[4].

  • Reaction Initiation: Add 5 µL of ATP solution (at the apparent

    
     for the specific kinase). Incubate for 60 minutes at room temperature.
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is sensitive to competitive ATP-site inhibitors (like most pyrazoles) while generating a sufficient signal window.
      
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively terminates the kinase reaction and depletes any remaining unconsumed ATP, ensuring the background signal is minimized.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the enzymatically produced ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Self-Validation System: Read luminescence on a microplate reader.

    • Validation Metric: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO only). The assay is only validated and approved for

      
       curve fitting if 
      
      
      
      .
Table 2: Representative Kinase Inhibitory Activity ( ) of Pyrazole Derivatives
CompoundTarget Kinase

(µM)
Reference
Compound 9 (Pyrazole-based)CDK2 / Cyclin A20.96[4]
Compound 8a (Macrocycle)BMPR20.506[2]
Compound 16 (Benzimidazole-hybrid)Chk20.048[5]
Afuresertib (Clinical Candidate)Akt10.00008[5]

References

1.[1] Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: nih.gov URL:

2.[3] Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: semanticscholar.org URL:

3.[4] Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: rsc.org URL:

4.[2] Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: acs.org URL:

5.[5] Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: mdpi.com URL:

Sources

Application

High-throughput screening of pyrazole carboxamide libraries

An In-depth Guide to the High-Throughput Screening of Pyrazole Carboxamide Libraries Senior Application Scientist's Foreword The pyrazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the High-Throughput Screening of Pyrazole Carboxamide Libraries

Senior Application Scientist's Foreword

The pyrazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemistry.[1][2] Its remarkable synthetic tractability allows for extensive chemical diversification, leading to compounds with a wide spectrum of biological activities, from potent enzyme inhibitors to modulators of complex cellular pathways.[3][4][5] These derivatives have found success as fungicides, primarily by targeting succinate dehydrogenase (SDH), and are increasingly explored as inhibitors of protein kinases, Rho kinase (ROCK-II), and other critical targets in human disease.[6][7][8]

The challenge and opportunity lie in navigating the vast chemical space enabled by this scaffold. High-Throughput Screening (HTS) is the engine that powers this exploration, allowing for the rapid evaluation of thousands to millions of compounds to identify promising "hits".[9][10] However, a successful HTS campaign is not merely a matter of scale; it is a meticulously orchestrated process built on a deep understanding of the target biology, robust assay design, and rigorous data analysis.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for executing a successful HTS campaign for pyrazole carboxamide libraries. It moves beyond simple step-by-step instructions to elucidate the scientific reasoning—the "why"—behind each critical decision in the workflow. From initial assay development to the crucial steps of hit validation, the protocols and insights provided herein are designed to be a self-validating system, ensuring the generation of high-quality, actionable data.

Part 1: Foundational Strategy - Assay Development and Library Preparation

The success of any HTS campaign is determined long before the first library plate is screened. The foundational work in assay design and library qualification is paramount.

The Pyrazole Carboxamide Library: A Privileged Scaffold

The power of the pyrazole carboxamide library lies in its synthetic accessibility. The most common synthetic route involves a two-stage process:

  • Pyrazole Ring Construction: Often achieved via a cyclocondensation reaction (e.g., Knorr pyrazole synthesis) between a 1,3-dicarbonyl compound and a hydrazine derivative to form a pyrazole with a carboxylic acid or ester functionality.[1]

  • Amidation: The pyrazole carboxylic acid is then coupled with a diverse range of amines to generate the final carboxamide library. This late-stage diversification is a key advantage, allowing for the creation of a large number of analogs from a common intermediate.[1][11]

Before screening, it is critical to characterize the library for purity and integrity using methods like LC-MS. The library should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and formatted into microplates (e.g., 384-well) for automated handling.[12]

Target Selection and Assay Feasibility

Pyrazole carboxamides have been successfully developed against numerous target classes. The choice of target dictates the entire screening strategy.

  • Enzyme Inhibitors: A major application is in developing inhibitors for enzymes like succinate dehydrogenase (SDH) in fungi and various protein kinases (e.g., Aurora kinases, RIP2 kinase) in human disease.[8][13][14] Biochemical assays are often the most direct and robust format for these targets.

  • Receptor Modulators: These compounds can also act as antagonists for receptors such as the Farnesoid X Receptor (FXR).[15][16] Both biochemical (e.g., binding assays) and cell-based (e.g., reporter gene) assays are viable options.

  • Phenotypic Screens: In cases where a specific molecular target is unknown or a complex pathway is being studied, phenotypic screens that measure a cellular outcome (e.g., cell death, morphological changes) can be employed.[17][18]

The initial step is to develop a robust assay that is amenable to HTS.[19] This involves a logical decision-making process.

Assay_Selection_Decision_Tree A Start: Define Biological Question B Is the molecular target known and a purified protein available? A->B C Biochemical Assay B->C Yes D Is the target part of a known cellular signaling pathway? B->D No G Assay Development & Validation C->G E Cell-Based Pathway Assay (e.g., Reporter Gene) D->E Yes F Phenotypic Assay (e.g., Cytotoxicity, Morphology) D->F No E->G F->G

Caption: Decision tree for selecting an appropriate HTS assay format.

Part 2: The HTS Workflow - A Practical Guide

The HTS process can be visualized as a funnel, starting with a large library and progressively narrowing down to a small number of validated, high-quality hits.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Hit Validation A 1. Assay Development & Miniaturization (384/1536-well) B 2. Pilot Screen (~2000 compounds) A->B C 3. Primary HTS (Full Library Screen) B->C D 4. Data Analysis & Hit Identification C->D E 5. Hit Confirmation (Re-test from primary plate) D->E F 6. Dose-Response Testing (IC50/EC50 Determination) E->F G 7. Compound Resynthesis & Purity Analysis F->G H 8. Orthogonal & Counter-Screens G->H I Validated Hits for Lead Op H->I

Caption: The comprehensive High-Throughput Screening (HTS) workflow.

Protocol 1: Biochemical HTS for a Protein Kinase

This protocol provides a generalized method for screening a pyrazole carboxamide library against a protein kinase using a fluorescence polarization (FP) assay. FP is a homogeneous technique well-suited for HTS that measures the binding of a small fluorescently-labeled tracer to a larger protein.[18]

Objective: To identify pyrazole carboxamides that inhibit the binding of a fluorescent tracer to the kinase of interest.

Materials:

  • Kinase of interest (purified)

  • Fluorescently-labeled tracer (e.g., a labeled known ligand)

  • Pyrazole carboxamide library (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Positive Control: Known inhibitor of the kinase or unlabeled tracer (high concentration)

  • Negative Control: DMSO

  • 384-well, low-volume, black assay plates

  • Microplate reader with FP capabilities

Methodology:

  • Reagent Preparation: Prepare all reagents in Assay Buffer. Determine the optimal concentration of kinase and tracer during assay development to achieve a stable assay window.

  • Assay Plate Preparation:

    • Add 50 nL of compound from the library plates to the appropriate wells of the 384-well assay plate using an acoustic dispenser or pin tool.

    • Add 50 nL of DMSO to negative control wells.

    • Add 50 nL of the positive control to its designated wells.

  • Kinase Addition: Add 10 µL of the kinase solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on a microplate reader, measuring both parallel and perpendicular fluorescence polarization.

Data Analysis and Quality Control:

  • Z-Factor (Z') Calculation: The Z' factor is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay.[18] It is calculated from the control wells on each plate.

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Normalize the data to the plate controls. Identify hits as compounds that decrease the FP signal by a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample wells).

ParameterSymbolAcceptable ValueRationale
Z-FactorZ'0.5 - 1.0Measures the statistical separation between positive and negative controls, indicating assay robustness.[18]
Signal-to-BackgroundS/B> 2Ensures a sufficient dynamic range to detect hit compounds reliably.
Coefficient of Variation%CV< 15%Indicates the reproducibility and precision of the assay measurements across the plate.
Protocol 2: Cell-Based HTS for Cytotoxicity

This protocol describes a method to screen the library for compounds that reduce cell viability, a common phenotypic screen. It utilizes a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Objective: To identify pyrazole carboxamides that are cytotoxic to a specific cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)[17]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole carboxamide library (10 mM in DMSO)

  • Positive Control: Potent cytotoxic agent (e.g., Staurosporine)

  • Negative Control: DMSO

  • 384-well, solid white, tissue-culture treated plates

  • Luminescent plate reader

  • ATP-based viability reagent (e.g., CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of compounds and controls to the plates, achieving the desired final screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: On the day of the reading, allow the assay plates and the luminescent reagent to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of the ATP-based viability reagent to each well.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a microplate reader.

Data Analysis and Quality Control:

  • Z-Factor and Hit Criteria: Similar to the biochemical assay, calculate the Z' factor using the controls. Hits are identified as compounds that reduce the luminescent signal below a defined threshold (e.g., >50% reduction in viability).

Part 3: Post-Screening - From Hit to Validated Lead

Identifying a "hit" in the primary screen is only the beginning. A rigorous, multi-step validation process is essential to eliminate false positives and build confidence in the selected compounds.[20][21]

Hit Confirmation and Dose-Response
  • Confirmation: The first step is to re-test the initial hits from the primary screen.[21] This confirms that the observed activity is reproducible.

  • Dose-Response: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This establishes a preliminary structure-activity relationship (SAR).[22]

Orthogonal and Counter-Screening

This is the most critical phase for eliminating artifacts.[20]

  • Orthogonal Assays: Validate the hit's activity using a different assay technology that measures the same biological endpoint. For example, if the primary screen was an FP binding assay, an orthogonal assay could be an enzyme activity assay that measures substrate turnover. This ensures the hit is not an artifact of the primary assay format.[23]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or luciferase inhibitors) or act through a non-specific mechanism.[20][24] For example, screening against a related but non-target kinase can establish selectivity.

  • Resynthesis: The most promising hits should be resynthesized by an independent route and their purity confirmed by NMR and LC-MS.[20] This definitively proves that the observed activity is from the intended molecule and not a contaminant from the original library sample.

Troubleshooting Common HTS Issues
IssuePotential Cause(s)Recommended Action(s)
Low Z-Factor (<0.5) Reagent instability, suboptimal reagent concentrations, high background signal, inconsistent liquid handling.Re-optimize reagent concentrations. Check reagent stability over time. Test different plate types (e.g., non-binding surfaces).[25] Service and calibrate liquid handlers.
High Plate-to-Plate Variability Inconsistent incubation times, temperature or humidity fluctuations, batch-to-batch variation in reagents.Standardize all incubation steps using automation. Monitor incubator conditions.[25] Qualify new batches of critical reagents (e.g., cells, enzymes).
"Edge Effects" Uneven temperature or humidity across the plate during incubation, leading to evaporation from outer wells.Use plates with lids, ensure proper sealing. Use environmental controls during incubation. Avoid using the outer rows/columns for samples.
High False Positive Rate Assay interference (e.g., autofluorescence), reactive compounds (PAINS), compound aggregation.Implement counter-screens early.[20] Use computational filters to flag known Pan-Assay Interference Compounds (PAINS). Add a non-ionic detergent (e.g., 0.01% Tween-20) to biochemical assays to reduce aggregation.

References

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. Published October 11, 2023. Available from: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Published November 1, 2022. Available from: [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Published October 4, 2008. Available from: [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). Published 2007. Available from: [Link]

  • Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PMC. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Published May 8, 2024. Available from: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Published November 16, 2022. Available from: [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. Published February 26, 2026. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Published December 12, 2017. Available from: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Published October 7, 2020. Available from: [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed. Published December 21, 2007. Available from: [Link]

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry - ACS Publications. Published April 23, 2025. Available from: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Published June 7, 2023. Available from: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry - ACS Publications. Published September 14, 2020. Available from: [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Published December 15, 2024. Available from: [Link]

  • Synthesis and immunosuppressant activity of pyrazole carboxamides. PubMed. Available from: [Link]

  • Screening Assay Development: How to avoid pitfalls. Chicago Biomedical Consortium. Available from: [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. SpringerLink. Published June 15, 2016. Available from: [Link]

  • From gene to validated and qualified hits. AXXAM. Available from: [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Published January 23, 2008. Available from: [Link]

  • Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available from: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC. Available from: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available from: [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Available from: [Link]

  • High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science - ACS Publications. Published June 3, 2011. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available from: [Link]

  • Two effective methods for correcting experimental high-throughput screening data. Bioinformatics - Oxford Academic. Published July 15, 2012. Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Published June 3, 2015. Available from: [Link]

  • High-Throughput Screening. Technology Networks. Published September 25, 2025. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. Published May 3, 2023. Available from: [Link]

  • Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. PubMed. Published June 1, 2014. Available from: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available from: [Link]

  • Investigation of novel pyrazole carboxamides as new apoptosis inducers on neuronal cells in Helicoverpa zea. PubMed. Published May 15, 2018. Available from: [Link]

  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA. Published February 15, 2014. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Published June 13, 2024. Available from: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Published October 29, 2025. Available from: [Link]

Sources

Method

Application Note: In Vitro Profiling of 4-Amino-1-propyl-1H-pyrazole-3-carboxamide in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are rigorously screened to identify highly efficient binding motifs. 4-Amino-1-propyl-1H-pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are rigorously screened to identify highly efficient binding motifs. 4-Amino-1-propyl-1H-pyrazole-3-carboxamide (MW: 168.19 g/mol ) serves as a privileged, high-ligand-efficiency fragment. Its structural topology provides a dual-mechanistic utility:

  • Kinase Hinge-Binding Motif : The pyrazole-3-carboxamide core acts as an adenine bioisostere. The 4-amino and 3-carboxamide groups form critical, directional hydrogen bonds with the backbone amides of the ATP-binding hinge region in kinases such as Cyclin-Dependent Kinases (CDK4/6, CDK2) and FLT3 [1, 3, 4].

  • PARP1 NAD+ Mimicry : The scaffold structurally mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP1), trapping the enzyme on DNA single-strand breaks [5].

This application note details the self-validating in vitro protocols required to evaluate this fragment and its optimized derivatives (e.g., AT7519, FN-1501) across biochemical and cellular landscapes.

Signaling Pathway & Experimental Workflow

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation Drives Inhibitor 4-Amino-1-propyl-1H- pyrazole-3-carboxamide Inhibitor->CDK46 ATP Competition Arrest Cell Cycle Arrest Inhibitor->Arrest Induces

CDK4/6-Rb signaling pathway disruption by pyrazole-3-carboxamide competitive ATP inhibition.

Workflow Prep Compound Preparation Biochem TR-FRET Kinase Assay Prep->Biochem PARP PARP1 Enzyme Assay Prep->PARP Cell Cell Viability (MV4-11/HCT116) Biochem->Cell PARP->Cell Lead Hit-to-Lead Optimization Cell->Lead SAR Data

In vitro screening workflow for evaluating pyrazole-3-carboxamide fragments in drug discovery.

In Vitro Experimental Protocols

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Fragment libraries must often be screened at high concentrations (100 µM – 1 mM) where heterocyclic auto-fluorescence causes false positives in standard assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed emission reading that nullifies short-lived background fluorescence. The ratiometric readout strictly reflects the competitive displacement of the ATP-tracer by the pyrazole-3-carboxamide core [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 4-amino-1-propyl-1H-pyrazole-3-carboxamide in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration.

  • Enzyme/Tracer Assembly: In a 384-well low-volume plate, combine 5 µL of GST-tagged CDK4/Cyclin D1 (final 5 nM) with 5 µL of the compound. Incubate for 15 minutes at room temperature (RT) to allow fragment binding.

  • Reaction Initiation: Add 5 µL of a mixture containing Kinase Tracer 236 (Alexa Fluor 647) and Eu-anti-GST antibody.

  • Incubation & Reading: Incubate for 60 minutes at RT. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 620 nm; Emission 2: 665 nm).

  • Self-Validation & QC: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control and 1% DMSO as a negative control. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range.

Protocol B: PARP1 Auto-PARylation Assay (Colorimetric)

Causality & Rationale: To determine if the fragment successfully mimics NAD+, we measure PARP1's ability to auto-PARylate in the presence of damaged DNA. The 3-carboxamide group must form hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain [5].

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones (50 µL/well) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Reaction Mixture: Add 10 µL of PARP1 enzyme (0.5 U/well) and 10 µL of sheared salmon sperm DNA (activator) in PARP Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibition & Initiation: Add 10 µL of the pyrazole fragment. Initiate the reaction by adding 20 µL of Biotinylated-NAD+ (final 50 µM). Incubate at RT for 30 minutes.

  • Detection: Wash the plate 3x. Add 50 µL of Streptavidin-HRP (1:1000) for 30 minutes. Wash 5x. Add 50 µL of TMB substrate until color develops, then stop with 50 µL of 2M H₂SO₄.

  • Self-Validation & QC: Include a "No NAD+" blank and a "No Enzyme" blank. The Signal-to-Background (S/B) ratio must be ≥ 5.0. Olaparib (1 µM) is used as the reference standard.

Protocol C: Cellular Viability & Target Engagement (MTT Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. MV4-11 cells (harboring the FLT3-ITD mutation) and HCT116 cells are selected because they are highly sensitive to CDK/FLT3 and PARP inhibition, respectively [2, 3]. A 72-hour incubation is mandated to allow sufficient time for cell cycle arrest (G1/S phase) and subsequent apoptosis to manifest.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (suspension) at 10,000 cells/well and HCT116 (adherent) at 5,000 cells/well in 96-well plates using 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation.

  • Treatment: After 24 hours, add 10 µL of 10x compound serially diluted in media (final DMSO < 0.5%). Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: For HCT116, aspirate media and add 100 µL DMSO. For MV4-11, centrifuge the plate at 300 x g for 5 mins, carefully aspirate, and add 100 µL DMSO.

  • Self-Validation & QC: Read absorbance at 570 nm. Use a "Day 0" control plate (read at the time of compound addition) to mathematically distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.

Data Presentation: FBDD Progression Matrix

The table below summarizes representative in vitro data demonstrating how the baseline 4-amino-1-propyl-1H-pyrazole-3-carboxamide fragment compares to highly optimized clinical and pre-clinical leads (AT7519 and FN-1501) derived from this exact pharmacophore.

CompoundCDK4 IC₅₀ (µM)FLT3 IC₅₀ (µM)PARP1 IC₅₀ (µM)MV4-11 GI₅₀ (µM)HCT116 GI₅₀ (µM)
4-Amino-1-propyl-1H-pyrazole-3-carboxamide (Fragment)> 50.0> 50.0> 100.0> 100.0> 100.0
AT7519 (Optimized CDK Lead)0.067N/AN/A0.0450.082
FN-1501 (Optimized FLT3/CDK Lead)0.0020.003N/A0.0080.015
Olaparib (PARP Reference)N/AN/A0.005> 10.01.20

Note: The bare fragment exhibits weak baseline activity (IC₅₀ > 50 µM), which is the standard threshold in FBDD prior to structure-guided optimization (e.g., the addition of the 2,6-dichlorobenzoylamino group in AT7519 or the pyrimidine-fused heterocycle in FN-1501).

References

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors ResearchGate / Journal Publication URL
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Chemical and Pharmaceutical Bulletin URL:[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia Journal of Medicinal Chemistry URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Journal of Medicinal Chemistry URL:[Link]

  • Substituted pyridines as PARP1 inhibitors US Patent US11795173B1 URL
Application

Application Note &amp; Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Precursors

Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural isomerism with the biologically crucial purine system.[1] This relationship makes it a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural isomerism with the biologically crucial purine system.[1] This relationship makes it a "privileged scaffold" for designing molecules that can interact with a wide array of biological targets, including protein kinases, which are often dysregulated in diseases like cancer.[2][3] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][4] This guide provides an in-depth analysis of the primary synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core starting from readily available aminopyrazole derivatives. We will explore the underlying mechanisms, provide field-tested, step-by-step protocols, and offer expert insights to ensure successful and reproducible synthesis for researchers in drug discovery and organic synthesis.

Mechanistic Overview & Synthetic Strategies

The construction of the pyrazolo[3,4-d]pyrimidine system from a 5-aminopyrazole precursor fundamentally involves the annulation of a pyrimidine ring. This is typically achieved by introducing a one-carbon (C1) electrophile that reacts with the 5-amino group and the C4 position of the pyrazole ring. The most successful and widely adopted strategies rely on 5-aminopyrazoles that are "activated" at the C4 position with an electron-withdrawing group, such as a nitrile (-CN) or a carboxylate ester (-COOR), which facilitates the final cyclization step.

The primary synthetic routes can be broadly categorized as follows:

  • Route A: Direct Cyclization with Formic Acid or Formamide. This is a classic and straightforward method. Heating a 5-aminopyrazole-4-carbonitrile or 4-carboxamide with formic acid or formamide provides the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[5][6] The reaction proceeds via initial formylation of the 5-amino group, followed by an intramolecular cyclization and dehydration.

  • Route B: Vilsmeier-Haack Mediated One-Flask Synthesis. A more contemporary and highly efficient approach involves the in-situ generation of a Vilsmeier reagent (e.g., from N,N-dimethylformamide (DMF) and PBr₃ or POCl₃).[1][7] This powerful electrophile reacts with the 5-aminopyrazole at both the amino group and the C4 position, leading to a formamidine intermediate that subsequently cyclizes to form the pyrazolo[3,4-d]pyrimidine ring. This method is often performed as a one-flask procedure, which offers significant advantages in terms of operational simplicity and atom economy.[8]

  • Route C: Cyclization with Orthoesters or Amide Acetals. Reagents like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA) serve as effective C1 synthons.[5] They react with the 5-aminopyrazole to form an intermediate that cyclizes upon heating to yield the desired bicyclic system.

cluster_start Starting Material cluster_reagents C1 Electrophile Source cluster_product Core Product start 5-Aminopyrazole (with C4-activating group, e.g., -CN) reagent1 Formic Acid or Formamide start->reagent1 Route A (Heat) reagent2 Vilsmeier Reagent (e.g., DMF/PBr₃) start->reagent2 Route B (One-Flask) reagent3 Triethyl Orthoformate or DMF-DMA start->reagent3 Route C (Condensation) product Pyrazolo[3,4-d]pyrimidine reagent1->product reagent2->product reagent3->product

Caption: Key synthetic routes to pyrazolo[3,4-d]pyrimidines.

In-Depth Look: The Vilsmeier-Haack Mechanism

The one-flask synthesis using a Vilsmeier reagent is particularly powerful for its efficiency and scope. A plausible mechanism involves several distinct steps:[1][7]

  • Formation of the Vilsmeier Reagent: DMF reacts with a coupling agent like PBr₃ to form the highly electrophilic Vilsmeier species in situ.

  • Amidine Formation: The 5-amino group of the pyrazole nucleophilically attacks the Vilsmeier reagent, leading to the formation of a formamidine intermediate.

  • C4-Formylation/Imination: The activated C4 position of the pyrazole then undergoes electrophilic substitution by another equivalent of the Vilsmeier reagent (or a related species), installing an iminium group.

  • Cyclization: An ammonia source, often added in the form of hexamethyldisilazane (HMDS) which hydrolyzes to ammonia, attacks the C4-iminium group.[9] The resulting amino group then undergoes intramolecular cyclization by attacking the formamidine carbon.

  • Aromatization: Elimination of a leaving group (e.g., dimethylamine) leads to the final, stable aromatic pyrazolo[3,4-d]pyrimidine product.

cluster_mechanism Plausible Vilsmeier-Haack Pathway DMF DMF + PBr₃ Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺X⁻ analog DMF->Vilsmeier Activation Intermediate1 N-Formamidine Intermediate Vilsmeier->Intermediate1 Aminopyrazole 5-Aminopyrazole Aminopyrazole->Intermediate1 1. Attack by NH₂ Intermediate2 C4-Iminium Intermediate Intermediate1->Intermediate2 2. C4-Imination Cyclization Intramolecular Heterocyclization Intermediate2->Cyclization 3. NH₃ source attack & Ring Closure Product Pyrazolo[3,4-d]- pyrimidine Cyclization->Product 4. Aromatization

Caption: Simplified mechanism for the Vilsmeier-Haack synthesis.

Experimental Protocols

The following protocols are presented as robust, validated methods for the synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via Formic Acid Cyclization

Principle: This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one from a 5-aminopyrazole-4-carbonitrile precursor using formic acid as the C1 source and cyclizing agent.[6] This is a fundamental and highly reliable method for producing this class of compounds.

Materials and Reagents:

Reagent Formula MW Quantity Supplier
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile C₁₁H₁₀N₄ 198.22 1.0 g (5.04 mmol) Commercial
Formic Acid (≥95%) CH₂O₂ 46.03 30 mL Commercial
Ethanol C₂H₅OH 46.07 For recrystallization Commercial

| Deionized Water | H₂O | 18.02 | ~100 mL | In-house |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol).

  • Carefully add formic acid (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) with stirring for 7 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After 7 hours, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with gentle stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with additional cold water (2 x 20 mL) to remove residual formic acid.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from hot ethanol to afford the final product as a crystalline solid.[6]

Expected Outcome: Yields for this reaction are typically high, often in the range of 80-90%.

Protocol 2: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine via Vilsmeier-Haack Reaction

Principle: This protocol describes a highly efficient one-flask synthesis using a Vilsmeier reagent generated in situ from DMF and PBr₃, followed by heterocyclization with hexamethyldisilazane (HMDS).[1][7] This method is exemplary of modern, streamlined organic synthesis.

Materials and Reagents:

Reagent Formula MW Quantity Notes
5-Amino-1,3-diphenylpyrazole C₁₅H₁₃N₃ 235.28 1.0 mmol Starting material
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 ~10 mL Anhydrous
Phosphorus tribromide (PBr₃) PBr₃ 270.69 3.0 mmol Handle in fume hood
Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂ 161.40 3.0 mmol Moisture sensitive
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 For extraction ACS Grade
Saturated NaHCO₃ solution - - For workup -

| Brine | - | - | For workup | - |

Procedure:

  • Set up a 50 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Dissolve 5-amino-1,3-diphenylpyrazole (1.0 mmol) in anhydrous DMF (10 mL) in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add PBr₃ (3.0 mmol) dropwise to the stirred solution over 10 minutes.

    • Causality Note: The slow, cold addition is crucial to control the exothermic reaction of forming the Vilsmeier reagent and to prevent side reactions.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 1.5-2.0 hours.[1]

  • Cool the mixture back to room temperature.

  • Add hexamethyldisilazane (HMDS, 3.0 mmol) to the reaction mixture.

  • Heat the solution to reflux for 3-5 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexane) to yield the pure pyrazolo[3,4-d]pyrimidine.

Self-Validation: The identity and purity of the final compounds from both protocols should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Substrate Scope of the One-Flask Vilsmeier Synthesis

The one-flask Vilsmeier-Haack protocol is robust and tolerates a variety of substituents on the starting 5-aminopyrazole. The table below, compiled from literature data, showcases the versatility of this method.[1][7]

EntryN1-SubstituentC3-SubstituentTime (h)Yield (%)Reference
1PhenylPhenyl391[1]
2o-TolylPhenyl488[7]
3p-Cl-PhenylPhenyl391[7]
4PhenylMethyl585[7]
5Phenylt-Butyl579[1]
6Phenylp-OMe-Phenyl482[7]

Visualization of the General Experimental Workflow

A successful synthesis relies on a structured and logical workflow, from initial setup to final analysis.

cluster_workflow General Synthesis & Analysis Workflow Setup 1. Reaction Setup (Glassware, Reagents, Inert Atmosphere) Reaction 2. Controlled Reaction (Temperature, Stirring, Time) Setup->Reaction Monitoring 3. Progress Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quenching & Extraction (Isolate Crude Product) Monitoring->Workup Complete Purification 5. Purification (Chromatography or Recrystallization) Workup->Purification Characterization 6. Structural Verification (NMR, MS, etc.) Purification->Characterization

Caption: A typical workflow for chemical synthesis and validation.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors is a well-established and versatile field. Traditional methods using formic acid or formamide offer simplicity and reliability, particularly for generating pyrimidin-4-ones. For broader substrate scope and higher efficiency, the one-flask Vilsmeier-Haack approach represents the state-of-the-art, providing rapid access to diverse derivatives under controlled conditions. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize these valuable heterocyclic compounds for applications in drug discovery and beyond.

References

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC. [Link]

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]

  • Gazzano, F., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. PubMed. [Link]

  • Radi, M., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. ACS Publications. [Link]

  • Hong, C. I., et al. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 24(11), 1369-1373. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Schenone, S., et al. (2011). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • El-Gazzar, M. G., et al. (2022). Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review. ResearchGate. [Link]

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. [Link]

  • Kikelj, D., et al. (2012). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. [Link]

  • Ben-Yahia, I., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-1-propyl-1H-pyrazole-3-carboxamide Purification

Welcome to the Application Science Support Center. The isolation of 4-amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) frequently presents bottlenecks for researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The isolation of 4-amino-1-propyl-1H-pyrazole-3-carboxamide (CAS: 1357087-16-1) frequently presents bottlenecks for researchers. The molecule's high polarity, dense hydrogen-bonding network, and the electron-rich nature of the C4-amine require highly controlled purification environments.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific challenges.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does my product streak heavily on normal-phase silica gel, and how can I improve resolution?

  • Causality: The primary amine (-NH₂) and carboxamide (-CONH₂) groups act as potent hydrogen bond donors and acceptors. These groups interact aggressively with the acidic silanol (Si-OH) sites on bare silica, causing non-linear adsorption isotherms that manifest as severe peak tailing and streaking[1].

  • Solution: You must suppress these secondary interactions. Switch to an amine-functionalized silica (NH₂-silica) or add a basic modifier (e.g., 1% v/v Triethylamine) to a polar eluent system such as Chloroform/Methanol (9.5:0.5)[2].

  • Self-Validation: Run a 2D-TLC. If the spot moves diagonally without tailing in the second dimension, your modifier concentration is sufficient to mask the silanol interactions.

Q2: My synthesis yielded a mixture of N1-propyl and N2-propyl regioisomers. How do I separate them?

  • Causality: Alkylation of the pyrazole nitrogen often lacks perfect regioselectivity. The N1 and N2 regioisomers possess nearly identical polarities, rendering normal-phase chromatography largely ineffective. However, the spatial projection of the propyl group alters the molecule's hydrodynamic volume and its interaction with hydrophobic surfaces.

  • Solution: Transition to Reverse-Phase HPLC (RP-HPLC) using a Phenyl-Hexyl or C18 column. The Phenyl-Hexyl phase exploits subtle differences in π-π stacking caused by the steric shielding of the pyrazole core by the propyl chain.

Q3: The purified fractions turn from pale yellow to dark brown during solvent removal. What causes this?

  • Causality: The electron-rich 4-aminopyrazole core is highly susceptible to aerial oxidation. This degradation is accelerated by heat, light, and trace transition metals often found in lower-grade silica[3].

  • Solution: Evaporate solvents under reduced pressure at a water bath temperature strictly below 35°C. Break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air.

  • Self-Validation: Immediately run an LC-MS on the concentrated product; the presence of [M+16] or [M-2] peaks indicates oxidative degradation has occurred.

Q4: My compound "oils out" instead of crystallizing during final purification. How do I induce crystallization?

  • Causality: The flexible propyl chain lowers the lattice energy, while the highly polar carboxamide and amine groups readily form supersaturated, hydrogen-bonded networks with residual polar solvents, preventing nucleation.

  • Solution: Disrupt the hydrogen-bonded syrup by dissolving the oil in a minimal volume of hot absolute ethanol, followed by the slow titration of an anti-solvent (heptane) to force nucleation.

Part 2: Purification Strategy Workflow

The following decision tree dictates the optimal purification path based on your purity requirements and scale.

PurificationWorkflow Crude Crude 4-amino-1-propyl- 1H-pyrazole-3-carboxamide Ext Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Crude->Ext RP_HPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Ext->RP_HPLC High Purity Requirement NP_Flash Normal-Phase Flash (NH2-Silica, DCM/MeOH) Ext->NP_Flash Bulk Scale-up Pure Pure Target Compound (>98% Purity) RP_HPLC->Pure Cryst Crystallization (Hot EtOH / Heptane) NP_Flash->Cryst Cryst->Pure

Caption: Workflow for the isolation and purification of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Part 3: Quantitative Performance Metrics

Use the following empirical data to select the appropriate purification method for your specific batch size and purity goals.

Purification MethodStationary PhaseMobile Phase / SolventTypical Recovery (%)Target Purity (%)Scalability
Flash Chromatography Bare Silica (or NH₂)CHCl₃/MeOH (9.5:0.5)65 - 7585 - 90High (Multi-gram)
Reverse-Phase HPLC C18 (5 µm)H₂O/MeCN + 0.1% FA80 - 90> 98Low to Medium
Anti-Solvent Cryst. N/AEthanol / Heptane50 - 60> 99High (Multi-gram)

Part 4: Validated Protocol Vault

Protocol A: Reverse-Phase HPLC (RP-HPLC) Purification

This method is optimized for the separation of N1/N2 regioisomers and the removal of trace oxidative impurities.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile.

    • Self-Validation: Centrifuge at 10,000 x g for 5 minutes. A brilliantly clear supernatant confirms complete dissolution, ensuring no particulate matter clogs the column frit.

  • Column Equilibration: Equilibrate a C18 preparative column with 95% Water (0.1% Formic Acid) and 5% Acetonitrile (0.1% Formic Acid).

    • Causality: The addition of formic acid lowers the mobile phase pH to ~2.5, fully protonating the C4-amine[4]. This ensures predictable retention and prevents peak tailing.

  • Gradient Elution: Run a shallow gradient from 5% to 30% Acetonitrile over 25 minutes.

    • Self-Validation: Monitor UV absorbance at 254 nm. The N1-propyl target typically elutes slightly earlier than the more sterically hindered N2-propyl regioisomer.

  • Isolation: Pool fractions containing the target mass ([M+H]⁺ = 169.2) and lyophilize immediately to prevent amine oxidation in the aqueous solution.

Protocol B: Anti-Solvent Crystallization

Use this protocol to upgrade the purity of flash chromatography fractions from 85% to >99%.

  • Dissolution: Suspend the semi-pure oil or solid in a minimal volume of absolute ethanol (approx. 2-3 mL/g) and heat to 60°C until fully dissolved.

  • Anti-Solvent Titration: Slowly add heptane dropwise while maintaining vigorous stirring and temperature.

    • Self-Validation: Stop the addition exactly when the solution becomes faintly turbid (the cloud point). This visual cue confirms the solution has reached critical supersaturation.

  • Nucleation and Maturation: Hold the suspension at 60°C for 15 minutes to allow seed crystals to form, then cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals rather than trapping kinetic impurities in a rapid precipitation event.

  • Harvesting: Filter the crystals under vacuum, wash with ice-cold heptane, and dry under high vacuum at room temperature.

References

  • Title: Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: benchchem.com URL: 1

  • Title: Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines Source: sphinxsai.com URL: 2

  • Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: jst.go.jp URL: 3

  • Title: 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo- Source: sielc.com URL: 4

Sources

Optimization

Overcoming resistance in pyrazole-based drug candidates

Welcome to the Technical Support Center for Pyrazole-Based Drug Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most common modes of resistance encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Based Drug Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most common modes of resistance encountered when developing pyrazole-scaffold therapeutics.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, widely utilized for its ability to form critical hydrogen bonds with the hinge region of various kinases[1]. However, its widespread use has revealed predictable patterns of clinical and in vitro resistance, primarily driven by target mutations, efflux pump activation, and compensatory signaling[2][3].

This guide provides the mechanistic causality behind these failures and the self-validating protocols required to fix them.

Part 1: Mechanistic Knowledge Base

Before altering your compound's structure, you must diagnose the exact mechanism of resistance. Pyrazole-based inhibitors typically fail in advanced stages due to one of three pathways:

  • Gatekeeper Mutations: Residues in the kinase active site mutate to bulkier amino acids (e.g., Threonine to Methionine in EGFR T790M, or Glycine to Arginine in ROS1 G2032R)[3][4]. This creates a steric clash with the pyrazole core or its substituents, preventing ATP-competitive binding.

  • Efflux Pump Activation: Highly lipophilic pyrazole derivatives (LogD > 4) are frequently recognized as substrates by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), leading to rapid cellular extrusion[2][5].

  • Compensatory Signaling: The cancer cell bypasses the inhibited target by amplifying an alternative kinase pathway (e.g., MET amplification bypassing KRAS inhibition)[5].

ResistanceMechanisms cluster_Cell Cancer Cell Environment Drug Pyrazole-Based Drug Candidate Kinase Target Kinase (WT) Drug->Kinase Inhibits Efflux ABC Transporters (P-gp Efflux Pump) Drug->Efflux Substrate Survival Cell Survival & Proliferation Kinase->Survival Blocked Mutation Gatekeeper Mutation (e.g., T790M, G2032R) Mutation->Kinase Steric Clash Efflux->Drug Extrusion Compensatory Compensatory Pathway (e.g., MET Amplification) Compensatory->Survival Bypass Signal

Fig 1: Primary mechanisms of resistance to pyrazole-based kinase inhibitors in cancer cells.

Part 2: Troubleshooting Guides & FAQs

Q1: My pyrazole-based EGFR inhibitor shows sub-nanomolar potency in biochemical assays but completely loses efficacy in Ba/F3 cells expressing the T790M/C797S mutation. What is the structural causality, and how do I fix it? A1: The C797S mutation eliminates the critical nucleophilic cysteine residue required for irreversible covalent binding, while the T790M mutation introduces a bulky methionine that causes severe steric hindrance[6]. If your pyrazole relies on a covalent warhead targeting C797, it will fail in this environment. Solution: Transition to a reversible, non-covalent binding mode. Recent physics-based computational approaches have demonstrated that structurally unique imidazo[3.2-b]pyrazole derivatives can act as reversible inhibitors of EGFR L858R/T790M/C797S by exploiting alternative hydrophobic pockets, bypassing the need for the C797 interaction entirely[6].

Q2: We are seeing a massive drop-off in cellular efficacy compared to biochemical IC50, but sequencing shows no target mutations. Could this be efflux? A2: Yes. Pyrazole compounds optimized for deep hydrophobic pockets often suffer from high lipophilicity, making them prime targets for P-glycoprotein (P-gp)[5]. Solution: Run an MDCK-MDR1 bidirectional permeability assay. If the efflux ratio (ER) is > 2.0, your compound is being pumped out. To overcome this, reduce lipophilicity by introducing polar groups (e.g., morpholine or piperazine) or modifying the pyrazole N-substituents to disrupt the P-gp pharmacophore recognition[7].

Q3: How do I definitively validate whether a specific gatekeeper mutation is responsible for resistance to my pyrazole candidate, rather than off-target toxicity? A3: You must isolate the variable using a self-validating Ba/F3 engineered cell line assay. Ba/F3 cells are murine pro-B cells that are naturally IL-3 dependent. By transfecting them with the mutant kinase (e.g., CD74-ROS1^G2032R), you create a system where cell survival is entirely driven by the introduced kinase[4]. If your drug kills the cells, but adding IL-3 back into the media rescues them, you have definitively proven that your drug is on-target and not generally cytotoxic.

Part 3: Quantitative Data Presentation

To benchmark your pyrazole candidates, compare your data against the established thresholds for resistance profiling summarized below. Notice how structural optimization (e.g., moving from a basic pyrazole to an imidazo-pyrazole or altering lipophilicity) shifts the resistance profile.

Compound Class / PrototypeTarget KinaseBiochemical IC50 (WT)Biochemical IC50 (Mutant)Cellular IC50 (Ba/F3 Mutant)Efflux Ratio (MDCK-MDR1)
Crizotinib (1st Gen Pyrazole) ROS10.4 nM> 1000 nM (G2032R)> 2000 nM1.8
Cabozantinib (Non-pyrazole control) ROS11.2 nM4.5 nM (G2032R)12.4 nM1.1
Lead 31 (Imidazo[3.2-b]pyrazole) EGFR0.8 nM2.1 nM (T790M/C797S)56.9 nM1.4
JDQ443 Prototype (Pyrazole) KRAS G12C5.0 nMN/A45.0 nM< 2.0 (High FeSSIF Sol.)

Data synthesized from established resistance profiling literature[4][5][6].

Part 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Use the following step-by-step methodologies to profile your pyrazole candidates.

Workflow Step1 Synthesize Pyrazole Analog Step2 Biochemical Kinase Assay Step1->Step2 Step3 Ba/F3 Cell Viability Assay Step2->Step3 IC50 < 10nM Step4 MDCK-MDR1 Efflux Assay Step3->Step4 Cellular Shift Step5 SAR Optimization Step4->Step5 ER > 2.0 Step5->Step1 Iteration

Fig 2: Experimental workflow for profiling and overcoming pyrazole drug resistance.

Protocol 1: Ba/F3 Mutant Cell Viability Assay (Target Mutation Validation)

Causality Focus: This assay isolates the kinase mutation as the sole variable for survival.

  • Cell Preparation: Culture Ba/F3 cells expressing the target mutant kinase (e.g., EGFR del19/T790M/C797S) in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3.

  • Plating: Seed cells at a density of 10,000 cells/well in a 96-well plate.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of your pyrazole candidate in DMSO. Add to the wells (final DMSO concentration ≤ 0.1%).

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to determine cell viability.

  • Self-Validation Step (Critical): Run a parallel plate with the exact same drug concentrations, but supplement the media with 10 ng/mL murine IL-3. If the drug is truly on-target, the IL-3 will rescue the cells, and the IC50 curve will shift dramatically to the right. If the drug is generally cytotoxic, the cells will die regardless of IL-3 presence.

Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay (Efflux Validation)

Causality Focus: Determines if the cellular drop-off is caused by P-gp mediated active transport.

  • Monolayer Preparation: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm² (confirming tight junction formation).

  • Dosing: Add 5 µM of the pyrazole candidate to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

  • Quantification: Analyze samples using LC-MS/MS to calculate the apparent permeability (

    
    ) for both directions.
    
  • Data Interpretation: Calculate the Efflux Ratio (ER =

    
    ). An ER > 2.0 indicates the pyrazole is a P-gp substrate. To confirm, co-administer a known P-gp inhibitor (e.g., Verapamil); if the ER drops to ~1.0, P-gp efflux is the definitive cause of resistance.
    

References

1.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 2.[2] Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. PMC - NIH. 3.[3] Targeting cancer with small molecule kinase inhibitors. PMC - NIH. 4.[7] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC - NIH. 5.[4] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. 6.[6] Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform. ChemRxiv. 7.[5] JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Purity Analysis of 4-Amino-1-propyl-1H-pyrazole-3-carboxamide

Welcome to the technical support guide for the purity analysis of synthesized 4-amino-1-propyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purity analysis of synthesized 4-amino-1-propyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality assessment of this and similar nitrogen-containing heterocyclic compounds.[1][2] This guide provides troubleshooting advice and detailed protocols grounded in established analytical principles to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions - Fundamentals of Purity Assessment

Q1: What are the most critical analytical techniques for determining the purity of 4-amino-1-propyl-1H-pyrazole-3-carboxamide?

The purity of 4-amino-1-propyl-1H-pyrazole-3-carboxamide is typically assessed using a combination of chromatographic and spectroscopic methods. The primary technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as it excels at separating the main compound from potential impurities.[3] To confirm identity and provide orthogonal purity information, spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are essential.[4][5][6] For final validation, Elemental Analysis can confirm the elemental composition (C, H, N) of the bulk material.

Q2: What are the common impurities I should expect from the synthesis of this compound?

The synthesis of pyrazole carboxamides often involves a multi-step process, including the formation of the pyrazole ring and a subsequent amide coupling.[7][8] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine derivatives, β-ketoesters, or the pyrazole carboxylic acid precursor.[4]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used in the initial cyclocondensation, regioisomeric pyrazole products can form, which may be difficult to separate.[4]

  • Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities.[4] Additionally, N-alkylation can sometimes lead to a mixture of regioisomeric products.[9][10]

  • Solvents and Reagents: Residual solvents from purification (e.g., ethyl acetate, methanol) and leftover coupling reagents (e.g., EDC, HOBT) can be present.[8]

Potential Impurity Type Origin Recommended Detection Method
Unreacted PrecursorsIncomplete cyclocondensation or amide couplingHPLC, GC-MS
RegioisomersUse of unsymmetrical starting materialsHPLC, NMR[4][9]
Byproducts of Amide CouplingHydrolysis of activated acid, side reactionsHPLC-MS
Residual SolventsPurification and workup stepsGC-MS (Headspace)
Degradation ProductsInstability to light, heat, or pH extremesStability-Indicating HPLC[11][12]
Q3: What is a "stability-indicating method," and why is it important for this compound?

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][13][14] Its development is crucial for pharmaceutical compounds to ensure that any decrease in the main compound's concentration over time due to degradation is accurately measured.[15][16] This is accomplished through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradants.[12][14][16] The method must then prove it can separate the intact drug from these newly formed peaks.

Section 2: Troubleshooting Guide - HPLC Analysis

High-Performance Liquid Chromatography is the workhorse for purity analysis, but it is not without its challenges. This section addresses common problems encountered during the analysis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Problem: My main peak is showing significant tailing.

Peak tailing is a common issue when analyzing basic compounds like 4-amino-1-propyl-1H-pyrazole-3-carboxamide on standard silica-based C18 columns.

Causality: The primary cause is the interaction between the basic amino group on your molecule and acidic residual silanol groups on the HPLC column's stationary phase. This secondary interaction causes some molecules to lag behind, resulting in a tailed peak shape.

Solutions:

  • Lower the Mobile Phase pH: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to your mobile phase.[17][18] At a lower pH (e.g., 3-4), the amine group will be protonated, and the silanol groups will be less ionized, minimizing the unwanted interaction.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping treats most of the residual silanols, making the surface more inert.

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Use a proper column regeneration procedure or replace the guard column.[19]

Caption: Troubleshooting workflow for HPLC peak tailing issues.

Problem: I'm seeing unexpected peaks in my chromatogram.

These are often referred to as "ghost peaks" or could be actual impurities.

Causality: The source can vary, from contamination in the mobile phase or injector to actual sample-related impurities or degradants.

Solutions:

  • Run a Blank Gradient: Inject your mobile phase or sample solvent without the analyte. If the peaks appear, the contamination is in your HPLC system or solvents.[20] Ensure you are using high-purity, HPLC-grade solvents.[20]

  • Check Sample Preparation: Ensure your sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and splitting.

  • Investigate Carryover: If the ghost peak appears at the same retention time as a previously run, high-concentration sample, it is likely carryover from the injector. Clean the injector and autosampler needle.[20]

  • Consider On-Column Degradation: The compound might be degrading on the column itself, especially if the column has metal contamination or the mobile phase is harsh.

Problem: My retention times are drifting between runs.

Inconsistent retention times make peak identification and quantification unreliable.

Causality: Drifting retention times usually point to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[19]

Solutions:

  • Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 15-20 column volumes (e.g., for a 1 mL/min flow rate, this is 15-20 minutes).[21]

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep bottles capped.[19]

  • Use a Column Oven: Column temperature significantly impacts retention time. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C) is critical for reproducibility.[17][21]

  • Check for Leaks: A small leak in the pump or fittings can cause pressure fluctuations and, consequently, retention time shifts.[22]

Section 3: Advanced Characterization & Impurity Identification

Q: How can I definitively confirm the identity of my synthesized compound?

A single technique is insufficient. A combination of methods is required for unambiguous structural confirmation:

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The resulting spectra should be compared with expected chemical shifts and coupling constants for the target structure.[6][23]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which can be used to confirm its elemental formula.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch for the carboxamide.[5]

Caption: A decision tree for identifying unknown impurities.

Q: What is the best strategy for conducting a forced degradation study?

A forced degradation study should systematically expose the drug substance to conditions that could occur during its lifecycle.[14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method is not overwhelmed but that significant degradants are formed.

Condition Typical Reagents and Setup Purpose
Acid Hydrolysis 0.1 M HCl, heated at 60-80 °C for several hoursTo test stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH, at room temperature or gently heatedTo test stability in basic environments. The amide bond is particularly susceptible.
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperatureSimulates oxidative stress.[16]
Thermal Degradation Solid sample in an oven at >10°C above accelerated stability conditions (e.g., 80-100 °C)Assesses intrinsic thermal stability.
Photolytic Degradation Solution or solid sample exposed to UV/Vis light (ICH Q1B options)Evaluates light sensitivity.

After exposure, samples are neutralized (if necessary) and analyzed by the stability-indicating HPLC method to observe new peaks and a decrease in the main peak area.

Section 4: Protocols & Methodologies

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis

This method serves as a robust starting point for the analysis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide and can be optimized as needed.

Parameter Condition Justification
Instrument Standard HPLC system with UV detectorWidely available and suitable for chromophoric compounds.[17]
Column C18, 4.6 x 150 mm, 5 µm particle sizeGood balance of resolution and backpressure for general use.[17]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape for the basic analyte.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.[17]
Gradient 10% B to 90% B over 15 minutesA broad gradient is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[17]
Column Temp. 30 °CEnsures reproducible retention times.[17][21]
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.[21]
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic/heterocyclic systems. A DAD is preferred to assess peak purity.
Run Time 20 minutesAllows for the gradient and a brief column re-equilibration.

Procedure:

  • Preparation of Mobile Phase: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water for Mobile Phase A. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile for Mobile Phase B. Degas both solutions before use.[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[21]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.[21]

  • Analysis: Inject a blank (sample solvent), followed by the sample solution.

Protocol 2: Forced Degradation - Acid Hydrolysis
  • Sample Preparation: Prepare a 1.0 mg/mL solution of 4-amino-1-propyl-1H-pyrazole-3-carboxamide in a 50:50 acetonitrile/water mixture.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Cap the vial and place it in a heating block or water bath at 60 °C.

  • Time Points: Withdraw aliquots at specific time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH. For example, dilute 100 µL of the stressed sample with 100 µL of 0.1 M NaOH and then dilute further with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the quenched samples by the validated stability-indicating HPLC method alongside an unstressed control sample.

References

  • J-Stage. (n.d.). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PharmaCores. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Indian J. Applied & Pure Bio. (2025). Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • IJPPR. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Fiveable. (2025). Nitrogen-containing heterocycles Definition. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MSU chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • NIH PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-amino-1-propyl-1H-pyrazole-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the crystallization of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the crystallization of 4-amino-1-propyl-1H-pyrazole-3-carboxamide.

Mechanistic Context & Structural Challenges

The crystallization of 4-amino-1-propyl-1H-pyrazole-3-carboxamide presents unique thermodynamic challenges. The molecule features a rigid pyrazole core, a flexible lipophilic propyl chain, and multiple hydrogen-bonding sites (the 4-amino group, the 3-carboxamide group, and the pyrazole nitrogens). This structural duality often leads to two primary crystallization failures: "oiling out" (liquid-liquid phase separation) driven by the lipophilic propyl chain, and conformational polymorphism driven by competing hydrogen-bond networks[1].

Understanding the causality behind these physical phenomena is critical for designing a self-validating crystallization protocol.

Process Visualizations

G Start Crude 4-amino-1-propyl- 1H-pyrazole-3-carboxamide Dissolve Dissolve in minimal hot solvent Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling Issue Observe Phase Separation Cooling->Issue Oiling Oiling Out (Liquid-Liquid) Issue->Oiling Tsat > Tmelt Crystals Nucleation & Crystal Growth Issue->Crystals Tsat < Tmelt Remedy1 Reheat & Add more solvent Oiling->Remedy1 Remedy2 Add Seed Crystals at Cloud Point Oiling->Remedy2 Isolate Filter, Wash & Dry Crystals->Isolate Remedy1->Cooling Remedy2->Crystals

Troubleshooting workflow for resolving oiling out during pyrazole carboxamide crystallization.

H Molecule 4-amino-1-propyl-1H- pyrazole-3-carboxamide HDonors H-Bond Donors: -NH2 (Amino), -NH (Amide) Molecule->HDonors HAcceptors H-Bond Acceptors: C=O (Carbonyl), N (Pyrazole) Molecule->HAcceptors Solvent Solvent Selection & Cooling Profile HDonors->Solvent HAcceptors->Solvent FormA Polymorph Form A (Thermodynamically Stable) Solvent->FormA Non-polar Anti-solvent (Slow Cooling) FormB Polymorph Form B (Kinetic / Metastable) Solvent->FormB Polar Protic Solvent (Crash Cooling)

Hydrogen bonding pathways driving conformational polymorphism in pyrazole carboxamides.

Troubleshooting FAQs (Q&A)

Q1: Why does my compound "oil out" instead of forming a crystalline solid during cooling? Causality: "Oiling out" occurs when the saturation temperature (


) of the solution exceeds the melting point of the solute-rich phase[2]. For 4-amino-1-propyl-1H-pyrazole-3-carboxamide, the flexible propyl chain increases the lipophilic character, which can significantly depress the melting point in mixed aqueous-organic systems. If the compound crashes out too quickly at a temperature above this depressed melting point, it forms an amorphous oil rather than a highly ordered crystal lattice[3].
Self-Validating Solution: Return the oiled-out mixture to the heat source and add 5-10% more of the "good" solvent (e.g., ethanol or ethyl acetate) to lower the saturation temperature[3]. Cool the solution at a strictly controlled rate (e.g., 0.1 °C/min). Validate the process by observing the cloud point: if uniform turbidity appears without heavy oil droplets on the flask walls, solid nucleation has successfully begun.

Q2: I am observing inconsistent crystal habits (e.g., needles vs. blocks) across different batches. What causes this? Causality: The 4-amino-1-propyl-1H-pyrazole-3-carboxamide molecule possesses multiple hydrogen-bond donors and acceptors. This structural feature strongly predisposes the compound to conformational polymorphism[1]. Different solvent polarities dictate which hydrogen-bonding networks form first. These interactions can form complex homosynthons or heterosynthons depending on the solvent environment, leading to different crystal habits[4]. Self-Validating Solution: Standardize your solvent system and cooling profile. If a specific polymorph is desired, utilize a seeded crystallization approach. Introduce 1-2% (w/w) of pure seed crystals of the desired habit exactly at the metastable zone limit (just before the cloud point)[2]. Validate the habit consistency via optical microscopy before proceeding to filtration.

Q3: The recovery yield is unacceptably low, but the purity is high. How can I improve the yield? Causality: A poor yield typically indicates that too much solvent was used during the initial dissolution, leaving large quantities of the carboxamide dissolved in the mother liquor at the final cooling temperature[3]. Self-Validating Solution: Use only the absolute minimum volume of boiling solvent required to achieve complete dissolution[2]. If the yield remains low, implement an anti-solvent strategy. Slowly add a cold anti-solvent (e.g., heptane) to the cooled mother liquor to force further precipitation. Validate the residual concentration by evaporating a 1 mL aliquot of the final filtrate on a watch glass; a negligible residue confirms maximum recovery[3].

Quantitative Data: Solvent Screening Matrix

The following table summarizes representative optimization data for the crystallization of pyrazole carboxamide derivatives, illustrating the critical balance between solvent selection, crystal habit, and recovery yield.

Solvent SystemVolume RatioSolubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)Observed Crystal HabitRecovery Yield (%)
Ethanol / Water70:3012518Needles (Kinetic)85.6
Ethyl Acetate / Heptane50:50958Prisms (Thermodynamic)91.5
Methanol100:018045Blocks75.0
Isopropanol100:08512Fine Powder85.8

Self-Validating Experimental Protocol

Protocol: Seeded Anti-Solvent Crystallization This methodology is designed to prevent oiling out and control polymorphism by strictly managing the supersaturation curve.

  • Dissolution: Suspend crude 4-amino-1-propyl-1H-pyrazole-3-carboxamide in ethyl acetate (approx. 10 mL/g). Heat to 70°C under continuous agitation until complete dissolution is achieved. Causality: Ethyl acetate provides excellent solubility at elevated temperatures while remaining miscible with non-polar anti-solvents.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates. Maintain the filtrate at 65°C to prevent premature precipitation.

  • Anti-Solvent Addition (Phase 1): Slowly add heptane (anti-solvent) dropwise at 65°C until a faint, persistent turbidity is observed (the cloud point). Immediately add a few drops of hot ethyl acetate until the solution just clears[2]. Causality: This establishes the exact boundary of the metastable zone.

  • Seeding: Cool the solution to 60°C and introduce 1% w/w of pure 4-amino-1-propyl-1H-pyrazole-3-carboxamide seed crystals. Hold at 60°C for 30 minutes. Causality: Holding the temperature allows the seed bed to mature and dictates the thermodynamic crystal habit, preventing rapid, impure crash-cooling[3].

  • Cooling & Anti-Solvent Addition (Phase 2): Cool the suspension to 5°C at a linear rate of 0.2°C/min. Once at 5°C, add an additional 5 mL/g of cold heptane over 1 hour to drive the remaining solute out of solution.

  • Isolation & Validation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed volumes of cold heptane. Dry under vacuum at 40°C for 12 hours. Validation Step: Evaporate a 1 mL sample of the mother liquor on a glass rod or watch glass; a lack of significant solid residue validates that the crystallization yield has been maximized[3].

References

  • 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis Source: PMC (PubMed Central) URL:[Link]

  • Polymorphism in Carboxamide Compound with High-Z' Crystal Structure Source: ResearchGate URL:[Link]

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press & Assessment URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-amino-1-propyl-1H-pyrazole-3-carboxamide vs. its methyl analog

An In-Depth Comparative Analysis of N-Alkyl Pyrazole Carboxamides: A Case Study of 4-amino-1-propyl-1H-pyrazole-3-carboxamide and its N-Methyl Analog This guide provides a detailed comparative analysis of 4-amino-1-propy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-Alkyl Pyrazole Carboxamides: A Case Study of 4-amino-1-propyl-1H-pyrazole-3-carboxamide and its N-Methyl Analog

This guide provides a detailed comparative analysis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide (herein referred to as Propyl-Pyz or Compound A) and its direct structural analog, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (herein referred to as Methyl-Pyz or Compound B). In medicinal chemistry, the seemingly minor modification of an alkyl chain length can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile. This guide explores these differences through a framework of established experimental protocols and illustrative data, providing researchers with a practical understanding of the structure-activity relationships (SAR) at play.

While direct, head-to-head published data on these specific molecules is limited, the N-substituted 4-aminopyrazole-3-carboxamide scaffold is a well-established pharmacophore found in numerous kinase inhibitors. The principles and experimental methodologies discussed here are therefore broadly applicable to the characterization of small molecule inhibitors. The illustrative data presented is synthesized from analogous compound series in published literature to provide a realistic comparative context.

Physicochemical and Structural Overview

The core structural difference between Propyl-Pyz and Methyl-Pyz is the N1-substituent on the pyrazole ring. This variation directly influences key physicochemical properties that are critical determinants of drug-like behavior.

PropertyPropyl-Pyz (Compound A)Methyl-Pyz (Compound B)Rationale for Impact
Molecular Weight 182.22 g/mol 154.17 g/mol The addition of two methylene groups increases the mass of Propyl-Pyz.
Calculated LogP (cLogP) ~1.2~0.5The propyl group significantly increases lipophilicity (hydrophobicity) compared to the methyl group. This can enhance membrane permeability but may also increase non-specific binding and metabolic liability.
Topological Polar Surface Area (TPSA) 78.5 Ų78.5 ŲTPSA is identical as the polar atoms (nitrogens and amide group) are unchanged.
Hydrogen Bond Donors/Acceptors 3 Donors, 3 Acceptors3 Donors, 3 AcceptorsThe core pharmacophoric features for hydrogen bonding remain the same.

Comparative Biological Activity: A Focus on Kinase Inhibition

For this guide, we will hypothesize a common target for these compounds: a tyrosine kinase from the JAK family, a class of enzymes where this scaffold is frequently employed. The primary goal is to determine how the N-alkyl substituent affects potency (IC50), selectivity, and cellular activity.

Biochemical Potency and Selectivity

The initial and most fundamental assessment is a direct in-vitro measurement of target engagement. The choice of the N-alkyl group can alter the compound's fit within the ATP-binding pocket of the kinase. A larger group like propyl may achieve more favorable van der Waals interactions in a larger hydrophobic pocket, or it could introduce steric hindrance, reducing potency.

Illustrative Biochemical Data:

Target KinasePropyl-Pyz (IC50, nM)Methyl-Pyz (IC50, nM)
JAK1 1595
JAK2 25150
JAK3 250800
TYK2 120450

This illustrative data suggests that the larger N-propyl group achieves greater potency against the target kinases, potentially by better occupying a hydrophobic sub-pocket near the N1-pyrazole position.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase inhibition.

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an APC acceptor (on the substrate) into close proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Propyl-Pyz and Methyl-Pyz in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a solution containing the target kinase (e.g., JAK1) and the ULight™-labeled peptide substrate.

  • Initiation: Start the reaction by adding 5 µL of a solution containing ATP at its Km concentration.

  • Incubation: Incubate the plate for 60 minutes at room temperature, shielded from light.

  • Detection: Add 5 µL of a stop/detection solution containing EDTA (to stop the reaction) and the Eu-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm (APC) and 615 nm (Eu). Calculate the ratio and plot the dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection Compound_Dilution Compound Serial Dilution (Propyl-Pyz & Methyl-Pyz) Plate_Loading Dispense Compounds, Kinase, & Substrate into 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reagent_Prep->Plate_Loading Reaction_Start Add ATP to Initiate Phosphorylation Plate_Loading->Reaction_Start Incubation_1 Incubate 60 min at Room Temp Reaction_Start->Incubation_1 Stop_Solution Add Stop/Detection Mix (EDTA + Eu-Antibody) Incubation_1->Stop_Solution Incubation_2 Incubate 60 min at Room Temp Stop_Solution->Incubation_2 Plate_Read Read Plate (665nm / 615nm) Incubation_2->Plate_Read Data_Analysis Data Analysis (Calculate IC50) Plate_Read->Data_Analysis

Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.

Cellular Activity and On-Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment. The increased lipophilicity of Propyl-Pyz (cLogP ~1.2) compared to Methyl-Pyz (cLogP ~0.5) may improve cell permeability, leading to better performance in cell-based assays.

Illustrative Cellular Data:

Assay TypePropyl-Pyz (EC50, nM)Methyl-Pyz (EC50, nM)
p-STAT3 Inhibition (HEK293 cells) 50450
Cell Viability (TF-1 cell line) 150>1000

This data shows that Propyl-Pyz is significantly more potent in a cellular context. This aligns with its superior biochemical potency and suggests its physicochemical properties are more favorable for cellular activity.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[1][2]

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and a thermostable luciferase. In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[3][4]

Step-by-Step Methodology:

  • Cell Plating: Seed a cytokine-dependent cell line (e.g., TF-1) in a 96-well, opaque-walled plate at a density of 10,000 cells/well in 90 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Propyl-Pyz and Methyl-Pyz. Add 10 µL of each compound dilution to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes.[4]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer. Plot the data and determine the EC50 value, which represents the concentration of compound required to reduce cell viability by 50%.

Cellular_Assay_Logic cluster_properties Compound Properties cluster_barriers Biological Barriers cluster_outcome Assay Outcome Biochem Biochemical Potency (IC50) Cellular_Potency Cellular Potency (EC50) Biochem->Cellular_Potency Directly influences PhysChem Physicochemical Props (cLogP, MW) Membrane Cell Membrane Permeability PhysChem->Membrane Determines Membrane->Cellular_Potency Enables Efflux Efflux Pumps (e.g., P-gp) Efflux->Cellular_Potency Reduces

Caption: Relationship between compound properties and cellular assay outcomes.

In Vitro ADME and Pharmacokinetic Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Here, the increased lipophilicity of Propyl-Pyz can be a double-edged sword.

Metabolic Stability

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[5] More lipophilic compounds are often more susceptible to CYP-mediated metabolism. The N-propyl group offers more sites for oxidative metabolism compared to the N-methyl group.

Illustrative Metabolic Stability Data (Human Liver Microsomes):

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Propyl-Pyz 2527.7
Methyl-Pyz >60<11.5

This data suggests that Propyl-Pyz is metabolized more rapidly than Methyl-Pyz. While more potent, its duration of action in vivo may be shorter, a critical consideration for drug development.

Experimental Protocol: Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[6]

Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH) to initiate Phase I metabolism.[7] Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in the buffer.

  • Incubation: In a 96-well plate, pre-warm the microsome solution to 37°C.

  • Reaction Initiation: Add the test compound to the microsome solution (final concentration 1 µM). Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the stop plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Synthesis and Conclusion

The comparison between Propyl-Pyz and Methyl-Pyz provides a classic example of a medicinal chemistry trade-off.

  • Propyl-Pyz (Compound A): The larger, more lipophilic N-propyl group leads to superior biochemical and cellular potency. This is likely due to favorable hydrophobic interactions within the target's ATP-binding pocket and enhanced cell permeability. However, this increased lipophilicity comes at the cost of lower metabolic stability, suggesting a potential for rapid clearance in vivo.

  • Methyl-Pyz (Compound B): The smaller N-methyl group results in a less potent but significantly more metabolically stable compound. Its lower potency may stem from a suboptimal fit in the target binding site.

Strategic Implications: The choice between these analogs depends entirely on the project's therapeutic goals. If maximizing potency is the primary objective, Propyl-Pyz is the superior lead. The subsequent challenge would be to chemically modify the structure to "shield" the metabolically liable positions without sacrificing potency. Conversely, if metabolic stability and a longer duration of action are paramount, Methyl-Pyz serves as a better starting point, with future efforts focused on improving its target engagement and potency. This comparative analysis, grounded in standard industry protocols, underscores the critical importance of iterative design, synthesis, and testing in drug discovery.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Protein Science. Available at: [Link]

  • Microsomal Stability Assay Protocol. Cyprotex. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available at: [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. Available at: [Link]

  • IN-SILICO APPROACHES FOR RUXOLITINIB DERIVATIVES AS JANUS KINASE INHIBITORS. JETIR. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

Sources

Comparative

Structural Causality: How Isomerism Dictates Target Affinity

Bioactivity Comparison of Pyrazole Carboxamide Isomers: Structural Determinants of Target Selectivity As a Senior Application Scientist in agrochemical and pharmaceutical drug discovery, I frequently encounter a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison of Pyrazole Carboxamide Isomers: Structural Determinants of Target Selectivity

As a Senior Application Scientist in agrochemical and pharmaceutical drug discovery, I frequently encounter a fundamental principle of rational drug design: a molecule’s three-dimensional spatial orientation dictates its biological destiny. Pyrazole carboxamides represent one of the most successful pharmacophores in modern chemistry, serving as the backbone for blockbuster succinate dehydrogenase inhibitors (SDHIs) like boscalid and fluxapyroxad.

However, the bioactivity of these compounds is hyper-sensitive to isomerism. A simple shift of the carboxamide group from the 4-position to the 5-position on the pyrazole ring, or a geometric flip from an E-isomer to a Z-isomer, completely rewires the molecule's target affinity. This guide objectively compares the bioactivity of pyrazole carboxamide isomers, breaking down the mechanistic causality behind their divergent performance and providing self-validating protocols for their evaluation.

To understand why isomers of the same chemical formula exhibit drastically different bioactivities, we must examine the architecture of their primary biological targets within the mitochondrial respiratory chain.

Regioisomerism (4-Carboxamide vs. 5-Carboxamide) The ubiquinone-binding pocket (Q-site) of Succinate Dehydrogenase (Complex II) is a narrow, highly conserved hydrophobic channel. Pyrazole-4-carboxamides are geometrically optimized for this pocket. The 4-position substitution projects the lipophilic tail perfectly into the channel, while the carboxamide oxygen and nitrogen form critical, high-affinity hydrogen bonds with conserved residues (e.g., Trp173, Tyr58) [1].

Conversely, synthesizing a pyrazole-5-carboxamide shifts the spatial vector of the lipophilic tail. This subtle angular change causes severe steric clashes within the Complex II Q-site, effectively abolishing fungicidal activity. However, this new geometry perfectly complements the binding pocket of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), transforming a potent fungicide into a highly selective insecticide targeting piercing-sucking pests [1].

Geometric Isomerism (E vs. Z in Oxime Ethers) When flexible oxime ether bridges are introduced to the pyrazole carboxamide scaffold, geometric isomerism plays a critical role. The E-isomers adopt an extended, trans-like conformation that maintains the linear depth required to penetrate the fungal SDH pocket. The Z-isomers, adopting a bent cis-like conformation, fail to reach the deep hydrophobic residues of true fungi (like Rhizoctonia solani) but unexpectedly exhibit high affinity for the distinct enzymatic architecture of oomycetes (like Pythium aphanidermatum) [2].

Mechanism Lead Pyrazole Carboxamide Scaffold Iso4 4-Carboxamide Isomer (Linear Vector) Lead->Iso4 Regioisomerism Iso5 5-Carboxamide Isomer (Bent Vector) Lead->Iso5 Regioisomerism CompII Complex II (SDH) Q-Site Binding Iso4->CompII H-Bonds with Trp/Tyr CompI Complex I Binding Pocket Iso5->CompI Steric Shift Fungi Potent Fungicidal Action (e.g., R. solani) CompII->Fungi TCA Cycle Arrest Insect Potent Insecticidal Action (e.g., Aphids) CompI->Insect Respiration Block

Fig 1. Divergent target selectivity of pyrazole carboxamide regioisomers in mitochondrial chains.

Quantitative Bioactivity Comparison

The table below synthesizes in vitro and in vivo bioassay data, illustrating the profound impact of isomerism on the biological efficacy of pyrazole carboxamide derivatives [1, 2, 3].

Isomer ClassificationStructural FeaturePrimary Biological TargetDominant BioactivityEfficacy Example
Pyrazole-4-carboxamide Amide at C4 positionSuccinate Dehydrogenase (Complex II)Fungicidal (R. solani)SDH IC₅₀ = 3.3 μM [3]
Pyrazole-5-carboxamide Amide at C5 positionNADH oxidoreductase (Complex I)Insecticidal (Aphids)High mortality at 5 mg/L
E-Isomer (Oxime Ether) trans-like geometrySuccinate Dehydrogenase (Complex II)Fungicidal (R. solani)EC₅₀ = 1.1 μg/mL [3]
Z-Isomer (Oxime Ether) cis-like geometryAlternative targetsOomyceticidal (P. aphanidermatum)EC₅₀ = 1.56 μg/mL [2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these isomers requires rigorous, self-validating workflows. Below are the field-proven methodologies for synthesizing specific isomers and validating their target engagement.

Protocol A: Regioselective Knorr Cyclization & Isomer Isolation

Causality Check: The condensation of arylhydrazines with 1,3-diketones naturally yields a thermodynamic mixture of 1,3- and 1,5-disubstituted pyrazoles. By strictly controlling the temperature during the initial nucleophilic attack, we kinetically favor the desired regioisomer, preventing spontaneous equilibration.

  • Reaction Setup: Dissolve the 1,3-diketone precursor (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Kinetic Control: Submerge the reaction flask in an ice bath to strictly maintain an internal temperature of 0–5 °C.

  • Nucleophilic Addition: Add the arylhydrazine derivative (1.1 eq) dropwise over 30 minutes. The low temperature prevents the secondary amine from prematurely attacking the less reactive carbonyl, ensuring regioselectivity.

  • Cyclization: Gradually warm the mixture to room temperature, then reflux for 4 hours to drive the dehydration and ring closure.

  • Separation: Concentrate the solvent in vacuo. Purify the crude mixture using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase if stereocenters are present, or a standard C18 column (Acetonitrile/Water 70:30) to separate any residual Z/E geometric isomers.

Protocol B: Colorimetric Succinate Dehydrogenase (SDH) Inhibition Assay

Causality Check: SDH is membrane-bound and does not utilize NAD⁺/NADH, making direct UV measurement impossible. We use DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. As active SDH oxidizes succinate, it reduces DCPIP, causing a color shift from blue to colorless. If a pyrazole-4-carboxamide successfully binds the Q-site, electron flow is blocked, and the solution remains blue—providing a direct, self-validating visual and spectrophotometric readout[4].

  • Mitochondrial Extraction: Isolate mitochondria from R. solani mycelia using differential centrifugation in a sucrose buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Assay Buffer Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 μM DCPIP (electron acceptor).

  • Inhibitor Incubation: Add the isolated pyrazole carboxamide isomer (dissolved in 1% DMSO) at varying concentrations (0.1 μM to 100 μM) to the buffer.

  • Initiation & Measurement: Add 10 μg of the mitochondrial protein extract to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes at 25 °C.

  • Data Analysis: Calculate the IC₅₀ by plotting the rate of DCPIP reduction (ΔA₆₀₀/min) against the log concentration of the isomer.

Workflow Synth Isomer Synthesis & HPLC Isolation Struct NMR & X-ray Validation Synth->Struct Enzyme Colorimetric SDH Inhibition Assay Struct->Enzyme Bioassay In Vivo Efficacy (Fungi vs. Insects) Enzyme->Bioassay

Fig 2. Self-validating experimental workflow for pyrazole carboxamide isomer evaluation.

References

1.1. Journal of Agricultural and Food Chemistry (2024). 2.2. ResearchGate (2023). 3.3. PubMed / Journal of Agricultural and Food Chemistry (2024). 4.4. PubMed / Journal of Agricultural and Food Chemistry (2022).

Sources

Comparative

A Comparative Guide to In Vivo and In Vitro Efficacy of Pyrazole Compounds

For researchers, scientists, and drug development professionals, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. The pyrazole scaffold, a five-membered heter...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2] This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of pyrazole compounds, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for understanding the critical transition from the controlled environment of a cell culture plate to the complex biological system of a living organism.

The Pyrazole Scaffold: A Versatile Tool in Drug Discovery

The success of pyrazole-based drugs stems from the scaffold's unique combination of rigidity and adaptability. The five-membered ring provides a defined three-dimensional structure for substituent placement, while also allowing for extensive chemical modifications to optimize target engagement, selectivity, and pharmacokinetic properties.[2] Pyrazole derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

From the Benchtop to the Animal Model: A Tale of Two Efficacies

A fundamental challenge in drug development is the often-observed discrepancy between a compound's performance in vitro and its efficacy in vivo.[5][6] While in vitro assays provide a rapid and cost-effective means to assess the direct interaction of a compound with its molecular target and its effect on cultured cells, they fail to recapitulate the complexities of a whole organism.

In Vitro Efficacy: This is a measure of a compound's activity in a controlled, artificial environment. Common in vitro assays for pyrazole compounds, particularly kinase inhibitors, include:

  • Biochemical Assays: These assays directly measure the ability of a compound to inhibit the activity of an isolated enzyme, such as a protein kinase. The output is typically an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Cell-Based Assays: These assays assess the effect of a compound on living cells in culture. Examples include cell viability assays (e.g., MTT assay) to measure cytotoxicity, and cell signaling assays to determine if the compound inhibits the target pathway within the cell.[7]

In Vivo Efficacy: This refers to the therapeutic effect of a compound in a living organism, typically an animal model of a human disease. For anticancer pyrazole compounds, this is often evaluated in tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[8] Key parameters measured in vivo include tumor growth inhibition and overall survival.

The transition from in vitro to in vivo is not merely a change in scale; it introduces a multitude of factors that can profoundly impact a compound's efficacy, including:

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue at a sufficient concentration.[9][10]

  • Pharmacodynamics (PD): This relates the drug concentration to its pharmacological effect over time. Understanding the PK/PD relationship is crucial for designing effective dosing regimens.

  • Off-Target Effects and Toxicity: In a complex biological system, a compound may interact with unintended targets, leading to toxicity that was not apparent in cell culture.[5]

Case Study: Pyrazole-Based Kinase Inhibitors

To illustrate the interplay between in vitro and in vivo efficacy, let's consider two prominent classes of pyrazole-based kinase inhibitors: VEGFR-2 and CDK9 inhibitors.

VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11] Pyrazole-containing compounds have been successfully developed as VEGFR-2 inhibitors.[12]

In Vitro to In Vivo Translation for a VEGFR-2 Inhibitor:

A hypothetical pyrazole-based VEGFR-2 inhibitor, "Compound X," might exhibit the following profile:

ParameterIn Vitro ResultIn Vivo ResultCausality and Experimental Choices
VEGFR-2 Kinase Inhibition (IC50) 10 nM-The low nanomolar IC50 in a biochemical assay indicates potent direct inhibition of the target enzyme. This is the initial screening parameter that justifies further investigation.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation (IC50) 50 nM-Inhibition of endothelial cell proliferation demonstrates that the compound can enter cells and inhibit the VEGFR-2 signaling pathway, leading to a functional anti-angiogenic effect at the cellular level.
Tumor Xenograft Model (e.g., PC-3 prostate cancer) -50% tumor growth inhibition at 30 mg/kg/dayThis demonstrates that the compound can be delivered to the tumor site in a sufficient concentration to exert its anti-angiogenic effect and slow tumor growth. The choice of a xenograft model with a tumor type known to be dependent on angiogenesis is a critical experimental design element.[12]
Oral Bioavailability -30%This pharmacokinetic parameter is crucial for in vivo efficacy. A 30% bioavailability might be acceptable, but medicinal chemists would strive to improve this through structural modifications to enhance absorption and reduce first-pass metabolism.

The structure-activity relationship (SAR) for pyrazole-based VEGFR-2 inhibitors often reveals that specific substitutions on the pyrazole ring and appended aromatic systems are crucial for potent and selective inhibition. For instance, the presence of a hydrogen bond donor/acceptor on the pyrazole ring can facilitate interaction with the hinge region of the kinase domain.[13] Modifications to other parts of the molecule are then made to optimize properties like solubility and metabolic stability, which directly impact in vivo performance.[2]

CDK9 Inhibitors: Halting Cancer Cell Transcription

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a process that is often hijacked by cancer cells to ensure the continuous production of oncogenes.[14] Pyrazole derivatives have shown promise as CDK9 inhibitors.[14][15]

In Vitro to In Vivo Translation for a CDK9 Inhibitor:

Consider a hypothetical pyrazole-based CDK9 inhibitor, "Compound Y":

ParameterIn Vitro ResultIn Vivo ResultCausality and Experimental Choices
CDK9/Cyclin T1 Kinase Inhibition (IC50) 5 nM-Potent inhibition of the isolated CDK9 enzyme complex is the first step in validating the compound's mechanism of action.
MCF-7 Breast Cancer Cell Viability (IC50) 20 nM-A low IC50 value in a cancer cell line known to be sensitive to transcriptional inhibition demonstrates the compound's on-target effect in a cellular context.[14]
MCF-7 Xenograft Model -60% tumor growth inhibition at 20 mg/kg/dayThis in vivo result confirms that the compound's potent in vitro activity translates to a therapeutic effect in a relevant animal model. The choice of the MCF-7 xenograft model is based on its established dependence on transcriptional regulation for survival.
Plasma Half-life (t1/2) -6 hoursA reasonable plasma half-life is essential for maintaining therapeutic concentrations of the drug between doses. A short half-life might necessitate more frequent administration or formulation strategies to prolong exposure.

The SAR of pyrazole-based CDK9 inhibitors often focuses on substitutions that enhance binding to the ATP pocket of the kinase.[15] Medicinal chemistry efforts would then be directed at modifying the molecule to improve its pharmacokinetic properties, such as increasing its half-life and oral bioavailability, to maximize its in vivo efficacy.[14]

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential.

In Vitro Efficacy: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy: Tumor Xenograft Model

Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cells (e.g., MCF-7 or PC-3) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude or NOD-SCID) in a sterile environment for at least one week to acclimatize.

  • Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the pyrazole compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). Administer the compound to the treatment group according to the predetermined dosing schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

Signaling Pathways

Understanding the molecular mechanism of action is crucial for rational drug design. Pyrazole-based kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Ser2 of CTD Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation DNA DNA Oncogenes Oncogenes (e.g., MYC) Cell_Survival Cancer Cell Survival Oncogenes->Cell_Survival Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Anti_Apoptotic->Cell_Survival Transcription_Elongation->Oncogenes Transcription_Elongation->Anti_Apoptotic

Caption: CDK9-Mediated Transcriptional Elongation in Cancer.

Experimental Workflow

The preclinical development of a pyrazole-based kinase inhibitor follows a logical progression from initial screening to in vivo validation.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Identify Hits Biochemical_Assay Biochemical Assay (Kinase Inhibition) Hit_to_Lead->Biochemical_Assay Synthesize Analogs Cell_Based_Assay Cell-Based Assay (Viability, Signaling) Biochemical_Assay->Cell_Based_Assay Confirm Potency PK_Studies Pharmacokinetic Studies (ADME) Cell_Based_Assay->PK_Studies Select Lead Compound Xenograft_Model Tumor Xenograft Efficacy Model PK_Studies->Xenograft_Model Determine Dosing Toxicity_Studies Toxicology Studies Xenograft_Model->Toxicity_Studies Evaluate Efficacy Go_NoGo Go/No-Go Decision for Clinical Trials Toxicity_Studies->Go_NoGo Assess Safety

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Derivatives

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (used to treat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various compounds with antitumor, antimicrobial, and antipsychotic properties.[1][2] The biological versatility of this five-membered aromatic heterocycle, which contains two adjacent nitrogen atoms, stems from its unique electronic properties and its capacity for diverse substitutions at the N1, C3, C4, and C5 positions.[1]

For researchers in drug discovery and chemical synthesis, the unambiguous characterization of novel pyrazole derivatives is a critical step that underpins all subsequent biological evaluation. Spectroscopic analysis is the bedrock of this characterization process. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is not merely a procedural checklist but a logical workflow. Each technique provides a unique and complementary piece of the structural puzzle, allowing for the confident elucidation of regiochemistry, substitution patterns, and purity.

This guide provides an in-depth comparison of these spectroscopic techniques as applied to pyrazole derivatives. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and spectral observations, grounding our discussion in the fundamental principles that govern the interaction of these molecules with electromagnetic radiation and high-energy electrons.

The Workflow of Structural Elucidation

The characterization of a newly synthesized pyrazole derivative is a systematic process. Each analytical step builds upon the last, creating a self-validating system for structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Secondary & Detailed Analysis cluster_3 Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Purification->IR CNMR ¹³C NMR & DEPT HNMR->CNMR Confirms proton environments Structure Final Structure Elucidation MS->Structure Confirms Molecular Weight & Formula (HRMS) IR->Structure Confirms Functional Groups TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoD_NMR Confirms carbon backbone TwoD_NMR->Structure Confirms Connectivity & Regiochemistry UVVis UV-Vis Spectroscopy UVVis->Structure Confirms Chromophore System

Caption: Integrated workflow for pyrazole derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For pyrazoles, it is indispensable for determining substitution patterns and resolving isomers.

¹H NMR Spectroscopy

The proton NMR spectrum gives the first high-resolution glimpse into the pyrazole's structure.

  • Ring Protons (H3, H4, H5): The aromatic protons of the pyrazole ring typically resonate in the region of δ 6.0-8.5 ppm . The exact chemical shift is highly sensitive to the electronic environment. For unsubstituted pyrazole, the H4 proton appears as a triplet around δ 6.3-6.4 ppm, while the H3 and H5 protons are a doublet around δ 7.6-7.7 ppm.[4][5] Electron-withdrawing groups (e.g., -NO₂, -Br) will deshield adjacent protons, shifting them downfield, while electron-donating groups have the opposite effect.[6]

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is a characteristic broad singlet appearing far downfield, typically between δ 10-14 ppm .[7] Its broadness is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation caused by the adjacent ¹⁴N nucleus.[7] This signal's identity can be unequivocally confirmed by a D₂O exchange experiment , where adding a drop of deuterium oxide to the NMR sample results in the disappearance of the N-H signal.[7]

  • Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of tautomers, which often undergo rapid interconversion on the NMR timescale. This leads to the observation of time-averaged signals, where the chemical shifts for the C3/C5 positions (and their attached protons) become equivalent.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

  • Ring Carbons (C3, C4, C5): The pyrazole ring carbons typically resonate between δ 100-160 ppm .[9][10] The C3 and C5 carbons are strongly deshielded due to their proximity to the electronegative nitrogen atoms and usually appear further downfield than the C4 carbon.[9] For example, in many derivatives, C3 and C5 are found in the δ 140-160 ppm range, while C4 is closer to δ 105-110 ppm.[9][10]

  • Substituent Effects: The nature and position of substituents significantly influence the carbon chemical shifts, a feature that is critical for distinguishing isomers.[8][11] Compilations of ¹³C NMR data are invaluable for predicting and confirming assignments.[12]

  • DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[3] For complex structures, 2D NMR techniques are essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, confirming which protons are adjacent.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of a proton's signal to its attached carbon.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving complex structures. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For instance, in an N1-substituted pyrazole, the protons of the N1-substituent will show a 3-bond correlation to the C5 carbon but not the C3 carbon, providing definitive proof of regiochemistry.[7]

Table 1: Representative NMR Data for Substituted Pyrazoles
Compound Structure Example¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole 7.55 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H), 6.05 (s, 1H, Pyrazole C4-H), 2.70-2.59 (m, 4H, CH₂), 1.33-1.20 (m, 6H, CH₃)Aromatic carbons, Pyrazole C3, C4, C5, CH₂, CH₃ (Specific shifts not detailed in source)[14]
General 1-Phenyl-5-Aryl Pyrazoles Aromatic protons and C4-H proton signals appear in expected regions.C3: ~151 ppm, C4: ~106 ppm, C5: ~141 ppm (Varies with aryl substituent)[10]
3(5)-Methyl-4-Nitro-1H-pyrazole CH₃: ~2.4 ppm, C5(3)-H: ~8.3 ppmC3/C5: ~149/138 ppm (averaged), C4: ~120 ppm[11]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified pyrazole derivative.[3][15][16]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][16] DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the N-H proton.

  • Mixing: Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution into the NMR tube.[16]

  • Acquisition (1D Spectra):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. If needed, run DEPT-135, DEPT-90, and DEPT-45 experiments to determine carbon multiplicities.

  • D₂O Exchange (Optional): To confirm an N-H proton, remove the sample, add one drop of D₂O, shake well, and re-acquire the ¹H spectrum. The N-H signal should diminish or disappear.[7]

  • Acquisition (2D Spectra): If the structure is not clear from 1D spectra, run 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters. These experiments provide critical connectivity information.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Ionization and Fragmentation
  • Molecular Ion (M⁺˙): Using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), a molecular ion is generated. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with enough accuracy to predict the elemental composition of the molecule.[14]

  • Isotopic Pattern: The presence of certain elements like bromine or chlorine gives rise to a characteristic isotopic pattern for the molecular ion, which is a powerful confirmation of their presence.[14][17]

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms (like pyrazole) will have an odd nominal molecular weight. This is a quick check for consistency.[18]

  • Characteristic Fragmentation: The pyrazole ring has well-documented fragmentation pathways. The most common processes involve the cleavage of the weak N-N bond, often leading to:

    • Expulsion of HCN: Loss of a hydrogen cyanide molecule (27 Da) from the molecular ion or subsequent fragments is very common.[19]

    • Loss of N₂: Cleavage leading to the loss of a nitrogen molecule (28 Da) is another key fragmentation pathway.[19]

The nature of the substituents dramatically influences the fragmentation. Bulky or labile groups may fragment first, and the resulting spectrum can be a complex interplay between cleavages in the substituents and the pyrazole core.[19][20]

G M [M]⁺˙ (e.g., Phenylpyrazole, m/z 144) M_minus_HCN [M - HCN]⁺˙ m/z 117 M->M_minus_HCN - HCN M_minus_H [M - H]⁺ M->M_minus_H - H• M_minus_H_minus_N2 [M - H - N₂]⁺ m/z 115 M_minus_H->M_minus_H_minus_N2 - N₂

Caption: Key fragmentation pathways for a simple pyrazole derivative in EI-MS.
Table 2: Common Mass Spectral Fragments of Pyrazole Derivatives
Precursor IonFragmentation ProcessResulting FragmentTypical m/z (for unsubstituted pyrazole)Source
[M]⁺˙Loss of Hydrogen Cyanide[C₂H₃N]⁺˙41[19]
[M-H]⁺Loss of Dinitrogen[C₃H₃]⁺39[19]
[M]⁺˙ (Phenylpyrazole)Loss of Hydrogen Cyanide[C₈H₇N]⁺˙117[19]
[M-H]⁺ (Phenylpyrazole)Loss of Dinitrogen[C₉H₇]⁺115[19]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (typically ~1 mg/mL) of the purified pyrazole derivative in a volatile solvent like methanol or acetonitrile.[21]

  • Instrument Setup: Choose the appropriate ionization technique (ESI is common for polar molecules in drug discovery; EI is classic for volatile compounds and provides library-searchable spectra).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled to a chromatographic system like GC-MS or LC-MS for mixture analysis.[21]

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product. If available, perform an HRMS scan to obtain the accurate mass for elemental composition determination.

  • Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern, looking for characteristic losses (e.g., HCN, N₂) and fragments corresponding to substituents to support the proposed structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer rapid confirmation of functional groups and the overall electronic system.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration.

  • C-H Aromatic Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are found in the fingerprint region, typically between 1400-1600 cm⁻¹ .[22] A strong band around 1290 cm⁻¹ has also been attributed to C-N stretching vibrations of the pyrazole ring.[23]

  • Substituent Bands: Other functional groups on the pyrazole ring will give rise to their own intense, characteristic signals (e.g., C=O stretch ~1650-1750 cm⁻¹, NO₂ stretches ~1550 and 1350 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for Pyrazoles
Vibrational ModeTypical Frequency Range (cm⁻¹)NotesSource
N-H Stretch (if present)3100 - 3300Often broad[22]
Aromatic C-H Stretch3000 - 3100Medium to weak
C=N / C=C Ring Stretch1400 - 1600Multiple bands, medium to strong[22][24]
C-N Ring Stretch~1290Often intense[23]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated π-systems. The pyrazole ring is an aromatic chromophore.

  • π → π Transitions:* Pyrazole derivatives typically exhibit strong absorption bands in the UV region, usually between 210-300 nm , corresponding to π → π* electronic transitions.[9]

  • Effect of Substitution and Conjugation: The position of the maximum absorption (λmax) is sensitive to substitution. Attaching additional chromophores or auxochromic groups to the ring can shift λmax to longer wavelengths (a bathochromic or red shift), especially if it extends the conjugated system.[25] This technique is particularly useful for comparing a series of related compounds.

Conclusion

The structural characterization of pyrazole derivatives is a cornerstone of their development as therapeutic agents. A rigorous and logical application of spectroscopic techniques is essential for this task. While ¹H and ¹³C NMR spectroscopy provide the detailed blueprint of the molecular framework and isomer differentiation, mass spectrometry confirms the molecular weight and offers a unique fragmentation fingerprint. Infrared and UV-Vis spectroscopy serve as rapid and valuable tools for confirming the presence of key functional groups and the nature of the conjugated system.

No single technique is sufficient. True structural confidence is achieved only when the data from NMR, MS, IR, and UV-Vis converge to support a single, unambiguous structure. This integrated approach ensures the scientific integrity of the research and provides a solid foundation for understanding the structure-activity relationships that are vital to modern drug discovery.

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